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Hexacyanoferrate OF potassium

Cat. No.: B8447393
M. Wt: 368.34 g/mol
InChI Key: XOGGUFAVLNCTRS-UHFFFAOYSA-N
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Description

Significance of Cyano-Bridged Transition Metal Systems

Cyano-bridged transition metal systems are a class of coordination polymers that have become a focal point of intensive research due to their remarkable structural diversity and tunable physicochemical properties. orientjchem.orgnii.ac.jp The cyanide ligand (CN⁻) is an excellent bridging ligand, capable of linking different transition metal ions to form extended one-, two-, or three-dimensional networks. mdpi.com This ability stems from the strong affinity of both its carbon and nitrogen ends for metal centers, allowing for the construction of a vast array of molecular architectures. orientjchem.orgbohrium.com

These systems, often belonging to the Prussian blue and its analogues (PBA) family, are significant for several reasons:

Tunable Properties: By rationally selecting the transition metal ions and any ancillary ligands, researchers can systematically modulate the magnetic interactions, electronic properties, and topological structures of the resulting materials. rsc.org

Multifunctionality: Cyano-bridged coordination polymers exhibit a wide range of physical and chemical properties, making them suitable for diverse applications such as information storage, spintronic devices, quantum computing, sensors, and battery materials. nii.ac.jpbohrium.com

Porous Frameworks: The thermal treatment of these coordination polymers can lead to the formation of nanoporous metal oxides. During heating in air, the organic cyanide components are removed, while the metal constituents remain, creating materials with high surface areas and porosity. mdpi.com

Molecular Magnetism: A significant area of interest is the development of molecular-based magnetic materials, including single-molecule magnets (SMMs) and single-chain magnets (SCMs). bohrium.com The cyanide bridge can mediate magnetic coupling between metal centers, leading to interesting phenomena like ferromagnetic or antiferromagnetic ordering and field-induced magnetic phase transitions. rsc.org

The versatility and multifunctionality of cyano-bridged systems make them a cornerstone in the fields of materials science, coordination chemistry, and crystal engineering. nii.ac.jprsc.org

Historical Context of Hexacyanoferrate Chemistry Research

The history of hexacyanoferrate chemistry is intrinsically linked to the discovery of the first synthetic coordination compound, the vibrant pigment known as Prussian blue.

Accidental Discovery: Around 1706, a Berlin-based paint maker named Johann Jacob Diesbach accidentally synthesized the dark blue pigment. wikipedia.org The creation was reportedly the result of using potash that had been contaminated with animal blood in a process intended to produce a red dye. wikipedia.org The reaction between iron salts and the cyanide-containing material derived from the animal matter produced iron(III) hexacyanoferrate(II), the compound now known as Prussian blue. wikipedia.orgelsevierpure.com

Early Synthesis: For a considerable time, the exact chemical nature of the pigment was unknown. elsevierpure.com The first published synthesis method appeared in 1724. royalsocietypublishing.org Early production methods involved the calcination of organic matter like animal blood with an alkali, followed by reaction with an iron(II) salt solution to form a precipitate that was then treated with acid to yield the final blue pigment. elsevierpure.comroyalsocietypublishing.org

Elucidation and Inorganic Synthesis: In 1752, the French chemist Pierre Joseph Macquer demonstrated that Prussian blue could be decomposed into an iron salt and a new acid (hydrocyanic acid), which could then be used to regenerate the dye. wikipedia.org This was a crucial step in understanding its composition. Macquer is also credited with the first preparation of potassium hexacyanoferrate(III) by reacting Prussian blue with potassium hydroxide (B78521). atamanchemicals.com It wasn't until the mid-19th century that bulk production of potassium hexacyanoferrate from inorganic precursors became possible, largely as a byproduct of the coal gas industry. elsevierpure.comroyalsocietypublishing.org This development allowed for the manufacture of Prussian blue through a completely inorganic process. elsevierpure.com The discovery of potassium hexacyanoferrate(III), also known as potassium ferricyanide (B76249), is attributed to Leopold Gmelin in 1822. pw.livewikipedia.org

This historical progression from an accidental discovery to controlled inorganic synthesis laid the groundwork for the extensive field of coordination chemistry and the study of hexacyanoferrate complexes.

Scope and Research Trajectories of Potassium Hexacyanoferrate(II) and (III) Complexes

The research involving potassium hexacyanoferrate(II) (potassium ferrocyanide) and potassium hexacyanoferrate(III) (potassium ferricyanide) is extensive and continues to evolve. These compounds are not only important in their own right but are also critical starting materials for synthesizing more complex materials.

Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a lemon-yellow crystalline solid. atamanchemicals.comwikipedia.org Its research trajectory has moved from traditional applications to advanced materials science.

Traditional Uses: It has been used as an anti-caking agent for salt, in the purification of tin, the separation of copper from molybdenum ores, and in wine production. byjus.comoiv.int In the laboratory, it is a common reagent for identifying iron(III) ions due to the formation of the intensely colored Prussian blue. wikipedia.orgoiv.int It is also used to determine the concentration of potassium permanganate (B83412) in redox titrations. wikipedia.org

Advanced Applications: More recently, research has focused on its use as a non-toxic cyanide source in palladium-catalyzed cyanation reactions for synthesizing aryl nitriles, which are important intermediates in pharmaceuticals and agrochemicals. rsc.orgrsc.orgresearchgate.net Its role as a precursor for Prussian blue analogues is also a major research focus, particularly for applications in energy storage, such as cathodes for sodium-ion batteries. wikipedia.org

Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆]) is a bright red crystalline salt. pw.livewikipedia.org It is a mild oxidizing agent and its research applications reflect this property.

Traditional Uses: It has been widely used in blueprint drawing, photography, dyeing, and as an etchant for metallography (as part of Murakami's etchant). pw.livewikipedia.orgtestbook.com In analytical chemistry, it is used in the Prussian blue assay for determining total phenols. wikipedia.org

Advanced Applications: Modern research explores its use as a mediator in electrochemical sensors and biosensors. testbook.comnih.gov For example, it can be used to determine total iron in water samples by mediating the oxidation of the iron(II)-1,10-phenanthroline complex. nih.gov Like its Fe(II) counterpart, it is a crucial building block for creating heterometallic cyano-bridged assemblies with interesting magnetic properties, contributing to the field of molecular magnetism. rsc.org

The overarching research trajectory for both complexes is their application as versatile and controllable building blocks for functional materials. Scientists are exploring how to control the crystallization and assembly of hexacyanoferrate-based coordination polymers to create nanoarchitectures (nanoflakes, nanocubes) with novel chemical and physical properties for use in catalysis, energy systems, and sensing technologies. nii.ac.jpmdpi.com

Data Tables

Table 1: Properties of Potassium Hexacyanoferrate(II)

Property Value
Chemical Formula K₄[Fe(CN)₆]·3H₂O
IUPAC Name Potassium hexacyanoferrate(II) trihydrate
Other Names Potassium ferrocyanide, Yellow Prussiate of Potash
Molar Mass 422.388 g/mol (trihydrate) wikipedia.org
Appearance Light yellow, monoclinic crystals atamanchemicals.comwikipedia.org
Density 1.85 g/cm³ (trihydrate) wikipedia.org
Solubility in water 28.9 g/100 mL (20 °C) wikipedia.org

| Structure | Octahedral [Fe(CN)₆]⁴⁻ complex wikipedia.org |

Table 2: Properties of Potassium Hexacyanoferrate(III)

Property Value
Chemical Formula K₃[Fe(CN)₆]
IUPAC Name Potassium hexacyanoferrate(III)
Other Names Potassium ferricyanide, Red Prussiate of Potash, Prussian Red
Molar Mass 329.24 g/mol pw.livetestbook.com
Appearance Deep red crystals pw.livetestbook.com
Density 1.89 g/cm³ pw.livetestbook.com
Melting Point 300 °C (decomposes) pw.livetestbook.com
Solubility in water 46.4 g/100 mL (20 °C) wikipedia.org

| Structure | Octahedral [Fe(CN)₆]³⁻ complex pw.livewikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6FeK4N6 B8447393 Hexacyanoferrate OF potassium

Properties

Molecular Formula

C6FeK4N6

Molecular Weight

368.34 g/mol

IUPAC Name

tetrapotassium;iron(2+);hexacyanide

InChI

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+2;4*+1

InChI Key

XOGGUFAVLNCTRS-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+2]

physical_description

Lemon yellow crystals

Origin of Product

United States

Advanced Synthetic Methodologies for Potassium Hexacyanoferrate Complexes

Refined Inorganic Synthesis Protocols for Bulk Production

Conventional synthesis of potassium hexacyanoferrate complexes, particularly Prussian blue analogues, relies on precipitation reactions in aqueous solutions. doi.org The industrial production of potassium hexacyanoferrate(II) involves reacting hydrogen cyanide, iron(II) chloride, and calcium hydroxide (B78521) to form Ca₂[Fe(CN)₆]. This intermediate is then treated with potassium salts to precipitate a mixed calcium-potassium salt, which is subsequently reacted with potassium carbonate to yield the final tetrapotassium salt. wikipedia.org Similarly, potassium hexacyanoferrate(III) is manufactured by passing chlorine gas through a solution of potassium hexacyanoferrate(II). wikipedia.orgatamanchemicals.com However, the rapid kinetics of these precipitation reactions often lead to products with low crystallinity and a high number of structural defects, which can be detrimental to performance in applications like batteries. doi.org Consequently, research has focused on optimizing these aqueous-based protocols.

The control over the crystallization process is paramount for determining the final properties of the hexacyanoferrate product. The experimental conditions during synthesis—such as the order of precursor addition, temperature, and aging—directly influence the material's structure, crystal size, and ion-exchange capabilities. rsc.org For instance, when synthesizing various metal hexacyanoferrates, a drop-by-drop addition of the potassium hexacyanoferrate precursor to an iron(III) chloride solution is used for Prussian Blue, whereas for other metal complexes like nickel, cobalt, and copper, the precursors are mixed in a single step. rsc.orgmdpi.com

Recent advancements aim to improve the crystallinity and reduce defects. An improved coprecipitation technology known as the electrostatic spray-assisted chelation (ESAC) method has been developed to synthesize highly crystalline K₁.₈₆Ni[Fe(CN)₆]₀.₈₇·1.88H₂O nanoparticles. doi.org This technique utilizes an electrostatic field during coprecipitation, which improves microstructure and electrochemical activity. doi.org Similarly, using a modified chelate-assisted precipitation route can produce potassium manganese hexacyanoferrate with a stoichiometry close to the ideal K₂Mn[Fe(CN)₆], resulting in impressive electrochemical characteristics. doi.org The rate of crystallization is also a key factor; potassium manganese hexacyanoferrate crystallizes much faster than its sodium analogue, resulting in smaller nanoparticles (around 40 nm). lanl.gov

The drying temperature after synthesis also plays a crucial role. For potassium copper nickel hexacyanoferrate, increasing the drying temperature from 70°C to 110°C leads to a faster release of water molecules, which in turn enhances the material's porous properties, including surface area, pore size, and porous volume. mdpi.com

Table 1: Effect of Synthesis Parameters on Potassium Hexacyanoferrate Properties This table is interactive. You can sort and filter the data.

Parameter Method/Condition Effect on Product Reference
Precursor Addition Drop-by-drop addition of K₄[Fe(CN)₆] to metal salt Controlled particle growth rsc.org
Crystallization Rate Rapid crystallization (K-based vs Na-based) Smaller nanoparticles (~40 nm for K-Manganese-HCF) lanl.gov
Synthesis Method Electrostatic Spray-Assisted Chelation (ESAC) High crystallinity, improved microstructure doi.org
Drying Temperature Increase from 70°C to 110°C Enhanced surface area and porous volume mdpi.com
Reactant Ratio Co-precipitation with excess KCl Formation of large crystallites (~50-70 nm) mdpi.com

Achieving high purity and precise stoichiometry is critical for many applications of potassium hexacyanoferrate. In aqueous synthesis, the final composition, often represented as AₓMᵧ[Fe(CN)₆]z·nH₂O (where A is a monovalent cation like K⁺), is highly dependent on the reaction conditions. mdpi.com The presence of defects, such as [Fe(CN)₆] vacancies, and interstitial water can significantly affect the material's electrochemical performance. lanl.govmdpi.com

To synthesize materials with high potassium content and fewer vacancies, co-precipitation methods are often employed in solutions with a high concentration of potassium salts, such as potassium chloride. mdpi.com For example, single-phase potassium manganese hexacyanoferrate (K₁.₇₈Mn[Fe(CN)₆]₀.₉₄) nanoparticles have been synthesized by preparing the precursor solutions in a medium rich in KCl. mdpi.com

Purity is also a concern, as aqueous solutions of potassium hexacyanoferrate(II) can slowly decompose in light, forming a small amount of Prussian blue. oiv.int For the synthesis of pure potassium hexacyanoferrate(III) solutions, the oxidation of the corresponding hexacyanoferrate(II) must be carefully controlled. It has been found that pure aqueous potassium hexacyanoferrate(III) solutions can be produced by reacting aqueous solutions of potassium hexacyanoferrate(II) with an oxidizing agent (oxidation potential > +0.46 V) in the presence of an acid containing the [Fe(CN)₆] group, such as H₄[Fe(CN)₆] or H₃[Fe(CN)₆]. google.com This method avoids the reverse reaction back to hexacyanoferrate(II). google.com

Solid-State and Mechanochemical Synthesis Approaches

Moving away from solvent-based methods, solid-state and mechanochemical syntheses offer environmentally friendly alternatives that can yield novel materials and provide control over product phases. These techniques are often solvent-free, quantitative, and easily scalable. koreascience.kr

Mechanochemistry, which uses mechanical force to drive chemical reactions, has emerged as a powerful, sustainable synthetic tool. rsc.org A notable application is the cyanation of aryl halides using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and inexpensive cyanide source. rsc.orgresearchgate.net This approach avoids the use of highly toxic cyanide reagents like KCN or NaCN. rsc.org

In a typical process, the reaction is performed in a ball mill system, often using catalytically active milling balls (e.g., palladium) without any solvent or ligands. rsc.orgresearchgate.net This direct mechanocatalytic method can achieve high yields (up to 90%) in as little as four hours at room temperature. rsc.orgresearchgate.net The process has been shown to be effective for various aryl iodides, particularly those with electron-donating functional groups. researchgate.net Mechanistic studies using X-ray photoelectron spectroscopy (XPS) and powder X-ray diffraction (PXRD) have provided insight into the oxidative addition and transmetalation steps of the reaction mechanism. rsc.orgscispace.com

This solvent-free mechanochemical approach has also been used to synthesize Prussian blue analogues themselves. nih.govacs.org For example, Prussian blue can be prepared by grinding potassium hexacyanoferrate(III) and iron(II) chloride tetrahydrate in an agate mortar. nih.govacs.org The resulting material exhibits superior adsorptive properties for cesium ions compared to commercially available Prussian blue, which is attributed to the creation of more defects and lattice strain during the mechanochemical process. nih.govacs.org

Table 2: Mechanochemical Cyanation of Aryl Halides with K₄[Fe(CN)₆] This table is interactive. You can sort and filter the data.

Substrate (Aryl Halide) Catalyst/Conditions Yield Time (h) Reference
Iodoanisole Pd ball, 35 Hz, K₃PO₄ High 4 researchgate.net
Various Aryl Iodides Pd ball, solvent-free Up to 90% 4 rsc.org
Aryl Bromides/Chlorides Pd ball, 35 Hz No reaction - researchgate.net
Iodobenzene Pd ball, 35 Hz Moderate (volatile product) 4 researchgate.net

Crystallizing materials within the confined nanoscale spaces of porous media can dramatically alter their nucleation and growth pathways, leading to the formation and stabilization of phases not observed in bulk solution. whiterose.ac.ukacs.orgacs.org Controlled pore glasses (CPGs) with well-defined mean pore diameters serve as an excellent environment for studying these confinement effects on the crystallization of potassium hexacyanoferrate(II). whiterose.ac.ukwhiterose.ac.uk

When an aqueous solution of potassium hexacyanoferrate(II) is evaporated in CPGs with pore diameters of 8, 48, and 362 nm, the crystallization pathway is remarkably different from that in bulk. acs.orgwhiterose.ac.uk The first phase to crystallize is the anhydrous salt, K₄[Fe(CN)₆], which is never observed when precipitating from a bulk aqueous solution. whiterose.ac.ukacs.org This anhydrous phase remains stable for at least a day in all pore sizes. whiterose.ac.uk

Following this, a slow transformation to the metastable tetragonal polymorph of the trihydrate, K₄Fe(CN)₆·3H₂O, occurs. acs.org The stability of this metastable phase is significantly extended by confinement; it can persist for a month in 8 nm pores. acs.orgwhiterose.ac.uk This represents a retardation effect of up to five orders of magnitude compared to bulk conditions, where the final, thermodynamically stable monoclinic polymorph of the trihydrate forms within minutes. acs.orgwhiterose.ac.uk These findings show that the porous channels of the support can act as nanoscale reactors, directly controlling the size and phase of the resulting crystals. mdpi.com

Novel Synthetic Routes for Derivatized and Immobilized Hexacyanoferrates

To overcome the difficulty of recovering nano- or micro-sized hexacyanoferrate particles from solutions, significant effort has been dedicated to immobilizing them onto or within larger support matrices. rsc.orgnih.gov These composite materials often exhibit enhanced stability and handling properties while retaining the intrinsic reactivity of the hexacyanoferrate complex. mdpi.com The immobilization can be achieved through various techniques, including in-situ synthesis, encapsulation, or impregnation. rsc.orgnih.gov

In-situ synthesis involves forming the hexacyanoferrate complex directly within a support matrix. For example, mineral supports like bentonite (B74815) or silica (B1680970) can be first impregnated with a metal salt (e.g., nickel sulfate) and then mixed with a potassium hexacyanoferrate solution. mdpi.com Another approach involves synthesizing hybrid silica materials functionalized to bind metal ions, followed by reaction with a hexacyanoferrate salt. mdpi.com

Encapsulation involves entrapping pre-synthesized hexacyanoferrate particles within a matrix. Biopolymers like chitosan (B1678972) are frequently used for this purpose. rsc.orgresearchgate.net Pre-synthesized metal hexacyanoferrate micro-particles are stabilized with a chitosan solution, which neutralizes surface charges and facilitates recovery, before being formed into composite beads. rsc.org

Immobilization can also be achieved by derivatizing existing nanostructures. For instance, metallic cobalt nanoflowers can be anodically oxidized in a potassium hexacyanoferrate(III) solution to form a cobalt hexacyanoferrate (CoHCF) nanostructure on their surface. researchgate.netnii.ac.jp Similarly, magnetite (Fe₃O₄) nanoparticles can be modified with a layer of Prussian blue. acs.org Furthermore, hybrid-metal hexacyanoferrates (h-MHCFs) containing different ratios of metals like copper, cobalt, and nickel can be prepared by wet chemical precipitation, yielding water-dispersed nanoparticle inks that can be easily coated onto surfaces. researchgate.net

In-situ Immobilization Techniques on Support Materials

A significant challenge in the practical application of metal hexacyanoferrates is their tendency to form fine or ultrafine particles that are difficult to handle and can form colloidal suspensions in aqueous solutions. mdpi.comnih.gov In-situ immobilization on various support materials is a key strategy to overcome this limitation. This technique involves the synthesis of the hexacyanoferrate complex directly within or on the surface of a porous support matrix. mdpi.com The process generally involves two main approaches: encapsulating a pre-synthesized ion-exchanger or, more commonly, the in-situ synthesis where the support has an affinity for one of the precursors. mdpi.com

The in-situ method typically proceeds by first impregnating the support material with a soluble metal salt. mdpi.com For instance, a porous support like chabazite, a natural zeolite, can be impregnated with a nickel nitrate (B79036) solution, often under reduced pressure to ensure the diffusion of the nickel ions throughout the porous network. mdpi.com Subsequently, the nickel-loaded support is reacted with a potassium hexacyanoferrate (K₄[Fe(CN)₆]) solution, causing the precipitation of potassium-nickel hexacyanoferrate nanoparticles directly at the surface and within the internal porosity of the zeolite. mdpi.com This same multi-step impregnation process has been successfully applied to other inorganic supports like silica (SiO₂), where the loading of the hexacyanoferrate can be increased with successive cycles. mdpi.com

Another example is the in-situ synthesis of potassium copper hexacyanoferrate (KCuHCF) onto expanded graphite (B72142) (EG). tandfonline.com In this method, nanoscale KCuHCF granules are homogeneously distributed on the interlayers of the graphite support. tandfonline.com This approach leverages the high surface area and structural integrity of the support material to create a robust and efficient adsorbent. tandfonline.com The choice of support material is critical and can range from inorganic minerals and zeolites to carbon-based matrices. nih.govmdpi.com

The primary advantage of in-situ immobilization is the creation of a composite material that combines the selective ion-exchange properties of the hexacyanoferrate with the mechanical strength and porosity of the support, making it suitable for use in continuous systems like packed columns. mdpi.com

Table 1: Examples of In-situ Immobilization of Potassium Hexacyanoferrate on Support Materials This table is interactive. Column headers can be clicked to sort the data.

Hexacyanoferrate Complex Support Material Synthesis Method Key Finding Reference(s)
Potassium-Nickel Hexacyanoferrate Chabazite (Zeolite) Impregnation of support with Ni(NO₃)₂, followed by reaction with K₄[Fe(CN)₆] under reduced pressure. Spherical/cubic particles precipitated on the surface and internal porosity of the zeolite. mdpi.com
Potassium-Nickel Hexacyanoferrate Silica (SiO₂) Repeated impregnation cycles with precursor solutions. Sorption capacity increased linearly with the amount of ion-exchanger loaded onto the support. mdpi.com
Potassium Copper Hexacyanoferrate (KCuHCF) Expanded Graphite (EG) In-situ synthesis and immobilization of KCuHCF onto EG. Nanoscale KCuHCF granules were homogenously distributed on EG interlayers, creating a low-cost adsorbent. tandfonline.com
Potassium Copper Hexacyanoferrate (KCuHCF) Montmorillonite Clay Three-step method: clay modification with alkyldiamine, chelation of Cu²⁺, and in-situ growth of KCuHCF. Resulting composite exhibited superior Cs⁺ adsorption capacity (206 mg g⁻¹). rsc.org

Synthesis of Potassium Hexacyanoferrate-Based Composite Materials

Building upon immobilization techniques, the synthesis of potassium hexacyanoferrate-based composite materials involves integrating the hexacyanoferrate into a binding matrix, often a polymer. mdpi.comwhiterose.ac.uk These composites aim to combine the specific functionalities of the hexacyanoferrate with the processability and mechanical properties of the matrix material. nih.gov Immobilization techniques for creating these composites can be broadly classified into grafting onto support surfaces or encapsulation within polymer matrices. whiterose.ac.uk

Polymer encapsulation is a versatile method that allows for significant loading of the active hexacyanoferrate and control over the final shape, such as beads or films. whiterose.ac.uk A variety of polymers and biopolymers have been utilized for this purpose. For example, potassium-zinc hexacyanoferrate has been incorporated into a calcium alginate matrix. tandfonline.comtandfonline.com The process involves preparing a homogenous solution of sodium alginate, mixing it with a suspension of the pre-synthesized potassium-zinc hexacyanoferrate, and then extruding the mixture into a calcium chloride solution to form composite beads. tandfonline.com Similarly, potassium copper hexacyanoferrate has been embedded in a carboxymethyl cellulose (B213188) sodium (CMC) biopolymer, cross-linked with Cu²⁺ ions to form particles. rsc.org

Hydrogels have also emerged as an effective matrix for creating advanced composites. A potassium copper hexacyanoferrate-embedded poly(vinyl alcohol)-citric acid hydrogel (HPC) was prepared via a two-step method involving copper ion immobilization followed by the diffusion of potassium hexacyanoferrate. whiterose.ac.uk This diffusion-derived formation within the preformed hydrogel helps preserve the 3D-interconnected porous structure, facilitating rapid ion access. whiterose.ac.uk Cellulose-based hydrogels, known for their high water retention and open-porous structure, are also attractive for immobilizing KCuHCF particles. whiterose.ac.uk

In another approach, a nanocomposite adsorbent was created by first using radiation-induced graft polymerization of acrylic acid onto a nonwoven polypropylene (B1209903) fabric. nih.gov This was followed by the in-situ formation of potassium nickel hexacyanoferrate (KNiHCF) nanoparticles, which were stabilized within the grafted polymer chains. nih.gov This method produced cubic-shaped nanoparticles (70 to 100 nm) homogenously distributed on the fabric surface. nih.gov

Table 2: Research Findings on Potassium Hexacyanoferrate-Based Composite Materials This table is interactive. Column headers can be clicked to sort the data.

Composite Material Synthesis Method Matrix Material Key Characteristics Reference(s)
Potassium-Zinc Hexacyanoferrate-Calcium Alginate Precipitation and encapsulation Calcium Alginate Successfully demonstrated five adsorption-desorption cycles for Rubidium (Rb⁺). tandfonline.comtandfonline.com
Potassium Nickel Hexacyanoferrate-Polypropylene Fabric Radiation-induced grafting of acrylic acid followed by in-situ KNiHCF formation. Polypropylene (grafted with Polyacrylic acid) Homogeneous phase of crystalline cubic nanoparticles (70-100 nm) on the fabric surface. nih.gov
Potassium Copper Hexacyanoferrate-Hydrogel (HPC) Two-step method: Cu immobilization in PVA-citric acid matrix, followed by K₄[Fe(CN)₆] diffusion. Poly(vinyl alcohol)-Citric Acid Hydrogel Preserved 3D-interconnected hydrogel structure with dispersed KCuHCF nanoparticles. whiterose.ac.uk
Potassium Copper Hexacyanoferrate-Cellulose Hydrogel Encapsulation Cellulose Hydrogel The macroporous structure allows for rapid ion access and confinement of a large amount of adsorbent particles. whiterose.ac.uk
Potassium Copper Ferrocyanide-Carboxymethyl Cellulose (CMC-KCuFC) CMC biopolymer cross-linked with Cu²⁺, followed by reaction with K₄[Fe(CN)₆]. Carboxymethyl Cellulose The resulting biosorbent was effective for cesium removal over a wide pH range (5-10). rsc.org
Potassium Hexacyanoferrate-Layered Double Hydroxide (HCF@LDH) Coprecipitation Layered Double Hydroxide (LDH) K₄Fe(CN)₆ successfully intercalated into LDH, enhancing selective cesium removal from seawater. bohrium.com

Green Chemistry Approaches in Hexacyanoferrate Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of potassium hexacyanoferrate and its analogues. sci-hub.catresearchgate.net These approaches focus on using environmentally benign reagents, lowering energy consumption, and utilizing sustainable or waste-derived starting materials. mdpi.comscispace.com

One innovative green synthesis route involves the use of enzymes. Researchers have described the synthesis of peroxidase-like Prussian blue analogues (PBAs) using the oxidoreductase enzyme flavocytochrome b₂. mdpi.com In this process, the enzyme catalyzes the reduction of K₃[Fe(CN)₆] in the presence of a metal salt, leading to the formation of the metal hexacyanoferrate. This enzymatic method avoids harsh chemical reductants and operates under mild conditions (e.g., 37 °C). mdpi.com The resulting "green" hexacyanoferrates (gHCFs) have shown high catalytic activity. mdpi.com

Natural surfactants derived from plants have also been employed. Potassium zinc hexacyanoferrate (KZnHCF) nanocubes were synthesized using an aqueous extract of Sapindus mukorossi (soap nut) as a natural surfactant. researchgate.net This method uses water as a solvent and a biodegradable surfactant, aligning with green chemistry principles, to produce nanoparticles effective in photocatalytic applications. researchgate.net

Furthermore, sustainable approaches include the use of waste materials as precursors. A notable example is the synthesis of high-quality Prussian blue from rust (iron oxides). scispace.com In this process, rust is dissolved in an acid to generate ferrous or ferric ions, which are then reacted with potassium hexacyanoferrate. scispace.com This method not only provides a low-cost, sustainable route to a valuable material but also represents a novel strategy for upcycling waste. scispace.com The resulting rusty-derived Prussian blue (R-PB) has demonstrated excellent performance in energy storage applications. scispace.com

The use of potassium hexacyanoferrate(II) itself is considered a green chemistry advancement in organic synthesis, where it serves as a non-toxic and eco-friendly source of cyanide for reactions like the cyanation of aryl halides, replacing highly toxic reagents like KCN or HCN. sci-hub.catorganic-chemistry.orgrsc.orgacs.org

Table 3: Overview of Green Chemistry Approaches in Hexacyanoferrate Synthesis This table is interactive. Column headers can be clicked to sort the data.

Green Approach Key Reagents/Method Resulting Product Key Feature Reference(s)
Enzymatic Synthesis Flavocytochrome b₂ (Fcb₂), K₃[Fe(CN)₆], metal salts "Green" Hexacyanoferrates (gHCFs) of various metals Low energy cost, avoids toxic chemicals, produces catalytically active nanozymes. mdpi.com
Natural Surfactant Sapindus mukorossi extract, K₂Zn₃[Fe(CN)₆]₂·9H₂O Potassium Zinc Hexacyanoferrate (KZnHCF) nanocubes Uses water as a solvent and a natural, biodegradable surfactant. researchgate.net
Waste Upcycling Rust (iron oxides), acid, potassium hexacyanoferrate Rusty-derived Prussian Blue (R-PB) Sustainable synthesis from a waste product, producing high-crystalline material for energy storage. scispace.com
Benign Cyanide Source K₄[Fe(CN)₆], Palladium catalyst, Aroyl chlorides Aroyl Cyanides Replaces highly toxic metal cyanides (e.g., KCN) in organic synthesis, making the process safer. organic-chemistry.org

Fundamental Coordination Chemistry and Structural Elucidation

Structural Characterization of Hexacyanoferrate Anions and Their Potassium Salts

The hexacyanoferrate anions, [Fe(CN)₆]⁴⁻ and [Fe(CN)₆]³⁻, form stable salts with potassium ions, giving rise to crystalline structures whose characteristics are highly dependent on hydration state and ambient conditions.

Potassium hexacyanoferrate(II), commonly known as potassium ferrocyanide, typically crystallizes from aqueous solutions as a trihydrate, K₄[Fe(CN)₆]·3H₂O. crystalls.info This hydrated form exhibits different crystal structures, most commonly a monoclinic form. crystalls.inforesearchgate.net The anhydrous salt, K₄[Fe(CN)₆], can also be prepared and possesses its own distinct crystal structure. researchgate.net While bulk aqueous precipitation does not typically yield the anhydrous form, it has been observed as the initial phase when crystallized within controlled pore glasses. researchgate.net

Potassium hexacyanoferrate(III), or potassium ferricyanide (B76249), is known to crystallize in anhydrous forms. crystalls.info It displays polymorphism, with well-documented monoclinic and orthorhombic crystal systems. crystalls.info Unlike its ferrocyanide counterpart, it does not typically form stable water hydrates. crystalls.info

CompoundFormulaCommon FormCrystal SystemSpace GroupReference
Potassium Hexacyanoferrate(II) TrihydrateK₄[Fe(CN)₆]·3H₂OStableMonoclinicC2/c researchgate.netacs.org
Potassium Hexacyanoferrate(II) TrihydrateK₄[Fe(CN)₆]·3H₂OMetastableTetragonalI4₁/a researchgate.netacs.org
Potassium Hexacyanoferrate(III)K₃[Fe(CN)₆]α-formMonoclinicP2₁/n crystalls.info
Potassium Hexacyanoferrate(III)K₃[Fe(CN)₆]γ-formOrthorhombicPcan crystalls.info

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key feature of potassium hexacyanoferrates. These different forms, or polymorphs, can interconvert under specific conditions of temperature, pressure, or physical stress.

For potassium ferrocyanide trihydrate (KFCT), the stable room-temperature form is a monoclinic polymorph (C2/c). researchgate.netresearchgate.net Upon cooling below approximately -25°C, this form undergoes an irreversible phase transition to a different monoclinic structure (Cc). acs.orgresearchgate.net A less common, metastable tetragonal polymorph (I4₁/a) is also known to exist at room temperature. researchgate.netacs.org This tetragonal form also converts to the monoclinic Cc form upon cooling, but at a lower temperature of -60°C. acs.orgresearchgate.net Studies have shown that physical grinding of bulk KFCT samples can produce a near 50-50 mixture of the monoclinic C2/c and tetragonal I4₁/a forms. acs.org

The conditions of crystallization can significantly influence which polymorph is formed. For instance, nanoscale confinement can alter phase transformation kinetics and pathways. nsf.gov In controlled pore glasses, anhydrous potassium ferrocyanide forms first, slowly transforming to the metastable tetragonal trihydrate, and finally to the stable monoclinic trihydrate, a process that is significantly retarded compared to bulk solution. researchgate.net Temperature is also a critical factor; heating potassium hexacyanoferrate(II) crystals leads to progressive structural changes correlated with the loss of crystallization water. researchgate.net

Potassium hexacyanoferrate(III) also exhibits different polytypes, notably monoclinic and orthorhombic forms, with the specific structure depending on the conditions of formation. crystalls.info

Spectroscopic methods are indispensable for probing the electronic structure and coordination environment of the iron center within the hexacyanoferrate anion.

Infrared (IR) Spectroscopy is particularly sensitive to the vibration of the cyanide (C≡N) ligand. The position of the C≡N stretching frequency in the IR spectrum provides information about the oxidation state of the iron and the nature of the cation-anion interaction. In potassium hexacyanoferrate(II), the C≡N stretch typically appears around 2040 cm⁻¹, while in potassium hexacyanoferrate(III), it shifts to a higher frequency, around 2115 cm⁻¹, due to the increased positive charge on the Fe(III) center which strengthens the C≡N bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic species. Since hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) has a low-spin d⁶ electronic configuration, it is diamagnetic and therefore EPR-silent. In contrast, hexacyanoferrate(III) ([Fe(CN)₆]³⁻) has a low-spin d⁵ configuration with one unpaired electron, making it paramagnetic and EPR-active. The EPR spectrum of potassium hexacyanoferrate(III) provides detailed information about the symmetry of the ligand field around the iron ion and the nature of its electronic ground state.

Other techniques such as Mössbauer spectroscopy can directly probe the nuclear environment of the ⁵⁷Fe isotope, confirming the oxidation state and spin state of the iron center. mdpi.com Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³C and ¹⁵N has also been instrumental in studying the polymorphism of potassium ferrocyanide trihydrate. acs.orgresearchgate.net

Solution-Phase Stability and Ligand Dynamics

The behavior of hexacyanoferrate anions in solution is governed by their charge, the nature of the solvent, and the presence of counterions.

A crucial finding from combined theoretical and experimental studies is that the highly charged hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, is not inherently stable in aqueous solution by itself. acs.orgscispace.com Without the stabilizing effect of counterions, the complex tends to dissociate. However, when the high negative charge is compensated by the presence of potassium (K⁺) counterions, a stable complex is observed in aqueous solution. acs.orgresearchgate.net These potassium ions are highly mobile and circulate the complex anion. acs.org The structure of the hydrated [Fe(CN)₆]⁴⁻ anion in the presence of K⁺ is identical to its solid-state structure. acs.orgscispace.com

The hexacyanoferrate(II)/(III) redox couple is generally considered more stable in solution than some other couples used in electrochemical studies, although irreversible electrode poisoning can be an issue. researchgate.nettue.nl Both potassium hexacyanoferrate(II) and (III) solutions can decompose in the presence of sunlight and air. crystalls.infocrystalls.info In acidic solutions, the protonation of the cyanide ligands can lead to the release of toxic hydrogen cyanide gas.

Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of the metal ion. libretexts.org The hexacyanoferrate complexes are generally considered kinetically inert, meaning their ligand exchange reactions are slow under normal conditions. The electron transfer reaction between hexacyanoferrate(II) and hexacyanoferrate(III) is a classic example of an outer-sphere mechanism, where the electron is transferred without any change to the inner coordination spheres of the reactants. cbpbu.ac.in

Despite their general inertness, ligand exchange can be induced. For example, the exchange of cyanide ligands in hexacyanoferrate(II) can be catalyzed by Hg(II) ions. researchgate.net Kinetic studies on the formation of complexes like Prussian Brown from the reaction of Fe³⁺(aq) and [Fe(CN)₆]³⁻(aq) suggest a mechanism involving the rapid, diffusion-controlled formation of an ion pair, followed by a slower, rate-determining step where a water molecule dissociates from the hydrated Fe³⁺ ion before the final complex is formed. electronicsandbooks.com The rate of this type of reaction can be pH-dependent, with complexation rates increasing as the concentration of H⁺ decreases. electronicsandbooks.com

Influence of Counterions and Solvent Environment on Anion Stability

The stability of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, in aqueous solution is profoundly dependent on the presence of counterions and the nature of the solvent environment. Theoretical and experimental studies have demonstrated that the highly negatively charged [Fe(CN)₆]⁴⁻ complex is inherently unstable in aqueous solution in the absence of charge-compensating counterions. scispace.comnih.govacs.org Quantum mechanics/molecular mechanics molecular dynamics simulations indicate that without counterions, the isolated anion rapidly dissociates, losing cyanide ligands within picoseconds to form more stable, lower-charge species like [Fe(CN)₄(H₂O)]²⁻. acs.org

The presence of alkali metal cations, such as potassium (K⁺), is crucial for stabilizing the octahedral structure of the hexacyanoferrate(II) anion in solution through ion-pair formation. acs.org This charge compensation by potassium ions preserves the well-known [Fe(CN)₆]⁴⁻ complex upon dissolution in water. acs.org Extended X-ray absorption fine structure (EXAFS) experiments confirm that the structure of the anion in aqueous solution with potassium ions is identical to its solid-state structure. scispace.comnih.gov

Simulations reveal that the stabilizing potassium ions are highly mobile, surrounding the complex anion in a cloud-like manner at a distance of 3.5 to 5.8 Å from the iron center. scispace.com This high mobility explains why the counterions are not typically observed in EXAFS experiments. scispace.comnih.gov The dynamic interaction between the potassium ions and the complex also influences the surrounding solvent structure. These mobile cations are responsible for the extremely short lifetime, on the femtosecond scale, of hydrogen bonds between water molecules and the cyanide ligands. nih.gov The local solvation environment plays a significant role in the spectroscopic features of the complex across a wide energy range, from infrared to X-ray wavelengths. nih.gov

Interactions with Other Metal Ions and Formation of Heterometallic Complexes

Synthesis and Characterization of Mixed-Cationic Hexacyanoferrate(II) Complexes (e.g., Lanthanide-Potassium Hexacyanoferrates)

Mixed-cationic hexacyanoferrate(II) complexes can be synthesized, incorporating both potassium and other metal ions, such as lanthanides, into the crystal lattice. An example is the synthesis of 1:1 (La/Nd)KFe(CN)₆·4H₂O and 1:1 (Pr/Nd)KFe(CN)₆·4H₂O. tandfonline.com These compounds are characterized using various analytical techniques to elucidate their structure and properties.

Single-crystal X-ray diffraction is a primary method for structural characterization. For instance, the (La/Nd) and (Pr/Nd) mixed-cationic complexes were found to crystallize in the hexagonal P6₃/m space group. tandfonline.com The structure consists of octahedral FeC₆ groups linked by cyanide bridges to nine-coordinate (Ln/Nd)N₆(H₂O)₃ groups, which form a tricapped trigonal prism (TTP) geometry. tandfonline.com The potassium ion and a non-coordinated water molecule occupy channels within the lattice. tandfonline.com

Other characterization techniques include thermogravimetric analysis (TGA), infrared (IR) spectroscopy, and scanning electron microscopy/energy-dispersive X-ray spectroscopy (SEM/EDS). tandfonline.com These methods provide information on thermal stability, the vibrational modes of the cyanide ligands, and the elemental composition and morphology of the complexes, respectively.

Crystallographic Data for Lanthanide-Potassium Hexacyanoferrate(II) Complexes tandfonline.com
Parameter(La/Nd)KFe(CN)₆·4H₂O(Pr/Nd)KFe(CN)₆·4H₂O
Crystal SystemHexagonalHexagonal
Space GroupP6₃/mP6₃/m
a (Å)7.371(1)7.362(1)
c (Å)13.833(3)13.799(3)
Calculated Density (mg·m⁻³)2.3712.388
Experimental Density (mg·m⁻³)2.369(4)2.382(4)
R factor0.01800.020

Formation of Supramolecular Assemblies and Coordination Polymers

Potassium hexacyanoferrate serves as a versatile building block in supramolecular chemistry and for the construction of coordination polymers. Coordination polymers are extended structures containing metal cation centers linked by ligands. youtube.com In these assemblies, the hexacyanoferrate anion's cyanide ligands can act as bridging units, connecting multiple metal centers to form one-, two-, or three-dimensional networks. youtube.com

The self-assembly process is driven by the formation of coordinative bonds between the nitrogen end of the cyanide ligands of the [Fe(CN)₆]ⁿ⁻ unit and other metal cations. This principle is used to create a wide variety of architectures, including heterometallic frameworks. For example, cobalt hexacyanoferrate can be formed as a self-standing 1-D structured array through an ion exchange transformation approach using K₃[Fe(CN)₆] as a precursor. rsc.org

The final structure of these assemblies is influenced by factors such as the coordination geometry of the metal ions, the stoichiometry of the reactants, and the presence of other molecules that can direct the structure through hydrogen bonding or π-stacking interactions. mdpi.com This coordination-driven self-assembly allows for the creation of complex and functional supramolecular architectures from multiple components in a single step. nih.gov

Mechanistic Studies of Prussian Blue and Analog Formation

Kinetic studies performed under acidic conditions using the stopped-flow technique show that the reaction is first-order with respect to the concentrations of hexacyanoferrate(II), Fe(III), and H⁺ ions. scispace.comresearchgate.net A plausible mechanism based on these findings involves the rapid formation of an intermediate complex between the reactants, followed by a rate-determining step to form the soluble Prussian blue. researchgate.net

Electrochemistry and Redox Catalysis of Potassium Hexacyanoferrate Systems

Electrochemical Behavior of the Hexacyanoferrate(II/III) Redox Couple

The electrochemical behavior of the hexacyanoferrate(II/III) couple is characterized by its quasi-reversible nature on many electrode surfaces. mdpi.com This redox system is frequently employed as a standard probe to explore charge transfer kinetics, the influence of electrode surfaces, and the effects of the surrounding electrolyte environment. nih.gov

The mechanism of electron transfer for the hexacyanoferrate couple at an electrode surface is a subject of extensive study and discussion. The process is often categorized as either an inner-sphere electron transfer (ISET) or an outer-sphere electron transfer (OSET). mdpi.com

Outer-Sphere Electron Transfer (OSET): In an OSET mechanism, the electron transfer occurs between the electrode and the redox species without any chemical bond formation or breakage. york.ac.ukdifferencebetween.com The coordination shells of the reactant ions remain intact, and the electron tunnels through space. differencebetween.com This mechanism was initially described for reactions in homogeneous solutions and later adapted for heterogeneous electron transfer at electrodes. mdpi.com

Inner-Sphere Electron Transfer (ISET): An ISET mechanism involves the formation of a chemical bridge between the reactant and the electrode surface, often involving a ligand or an atom from the electrode. york.ac.ukwikipedia.org This pathway requires at least one of the reactants to be labile to allow for the formation of the bridged intermediate through which the electron is transferred. york.ac.ukdifferencebetween.com

The hexacyanoferrate(II/III) couple is often considered a classic example of an outer-sphere reactant. However, experimental evidence reveals a more complex behavior. mdpi.com The observed electron transfer kinetics can be highly sensitive to the electrode material, surface chemistry, and the presence of counter-ions, leading to behavior that sometimes aligns more with an inner-sphere model. mdpi.comresearchgate.net Factors such as specific adsorption of the ions onto the electrode, interactions with surface functional groups (especially on carbon electrodes), and the influence of cations in the electrolyte can create a pathway that deviates from a pure OSET model. mdpi.com This has led some researchers to suggest that the hexacyanoferrate couple should be considered a "multi-sphere" or surface-sensitive redox probe rather than being strictly classified as outer-sphere. mdpi.com

The kinetics of this electron transfer are often quantified by the heterogeneous rate constant (k⁰). A wide range of k⁰ values has been reported, reflecting the system's sensitivity to experimental conditions.

Table 1: Heterogeneous Rate Constants (k⁰) and Peak-to-Peak Separations (ΔEₚ) for the Hexacyanoferrate(II/III) Couple on Various Electrodes Data compiled from multiple studies to illustrate the range of observed values.

Electrode MaterialHeterogeneous Rate Constant (k⁰) (cm s⁻¹)Peak-to-Peak Separation (ΔEₚ) (mV)Predominant Mechanism Assigned
Platinum (Pt)~1.2 x 10⁻²~72Outer-Sphere
Glassy Carbon (GC)~1.9 x 10⁻³~85Outer-Sphere
Gold (Au)~4.7 x 10⁻³~65Outer-Sphere
Boron-Doped DiamondVariable (highly dependent on surface termination)60 - 80Outer-Sphere
Graphene (laser-scribed)Enhanced relative to unmodified materialsReducedInner-Sphere characteristics observed
Carbon Electrodes (with surface oxides)DecreasedIncreasedInner-Sphere characteristics observed

This table is interactive. Users can sort the columns to compare the performance of different electrode materials.

The rate of electron transfer for the hexacyanoferrate couple is profoundly dependent on the electrode material and its surface condition. rsc.org Different materials present distinct electronic properties and surface structures that directly impact the redox kinetics.

Electrode Materials: Studies have been conducted on a wide array of electrodes, including noble metals like platinum and gold, various forms of carbon (such as glassy carbon, graphite (B72142), and boron-doped diamond), and metal oxides. unipa.itrsc.org For instance, the redox couple exhibits stable cyclic voltammetric behavior at both graphite and Dimensionally Stable Anodes (DSA), though the kinetics can differ. unipa.it On boron-doped diamond electrodes, the electron transfer kinetics are sensitive to electrolyte and temperature effects.

Surface Modifications: The electrochemical response is extremely sensitive to the state of the electrode surface. mdpi.com

Surface Oxides: On carbon electrodes, the presence of oxygen-containing functional groups can significantly alter the kinetics. These groups can repel the negatively charged hexacyanoferrate anions or block active sites, thereby slowing down the electron transfer rate. mdpi.com

Adsorbed Layers: The adsorption of hexacyanoferrate ions or other species from the electrolyte onto the electrode surface can inhibit the redox process. mdpi.com Conversely, surface modifications designed to attract the redox couple can enhance the reaction rate.

Nanomaterials: Modifying electrodes with nanomaterials, such as graphene nanoflakes, can lead to marked differences in the electrochemical response compared to unmodified electrodes. researchgate.net For example, laser-scribing graphene has been shown to enhance the heterogeneous electron transfer rate. mdpi.com

The choice of cation in the supporting electrolyte also plays a crucial role, a phenomenon sometimes termed "homogeneous electrocatalysis." rsc.org Cations can form ion pairs with the hexacyanoferrate anions, influencing their interaction with the electrode surface and altering the thermodynamics and kinetics of the electron transfer. rsc.orgacs.org

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques used to probe the behavior of the hexacyanoferrate system. nih.gov

Cyclic Voltammetry (CV): CV studies reveal key parameters of the redox process. The separation between the anodic and cathodic peak potentials (ΔEₚ) provides a measure of the electron transfer kinetics; a larger separation indicates slower kinetics. mdpi.com The peak currents are related to the concentration of the redox species and their diffusion coefficients, as described by the Randles-Ševčík equation. researchgate.net The shape and position of the voltammetric peaks are highly dependent on the composition of the electrolyte, including the type and concentration of supporting ions and the pH. researchgate.netacs.org For example, increasing the concentration of the supporting electrolyte (e.g., KCl) can shift the formal potential and improve the reversibility of the reaction at some electrodes. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS provides a more detailed analysis of the electrochemical interface. By applying a small AC potential perturbation over a range of frequencies, EIS can distinguish between different processes occurring at the electrode, such as solution resistance (Rₛ), charge-transfer resistance (R꜀ₜ), and mass transport phenomena (represented by the Warburg impedance). nih.govmdpi.com The charge-transfer resistance is inversely proportional to the heterogeneous rate constant (k⁰), offering a direct way to quantify the kinetics. EIS studies have been used to analyze the performance of various electrodes and the impact of biofilm formation, which significantly increases the charge transfer resistance. nih.govmdpi.com

Table 2: Representative Electrochemical Parameters from Impedance Studies Illustrative data based on typical EIS measurements of the hexacyanoferrate couple.

Electrode SystemSolution Resistance (Rₛ) (Ω)Charge-Transfer Resistance (R꜀ₜ) (Ω)Warburg Coefficient (σ) (Ω s⁻⁰·⁵)
Bare Screen-Printed Carbon Electrode (SPCE)50 - 150200 - 1000150 - 500
Platinum Electrode40 - 100100 - 400100 - 300
SPCE with Biofilm60 - 2005000 - 20000+200 - 800

This table is interactive. Users can sort the columns to compare impedance parameters under different conditions.

Electrocatalytic Applications in Chemical Transformations

The redox properties of hexacyanoferrate complexes, particularly those of transition metals (metal hexacyanoferrates, MHCFs), are harnessed for various electrocatalytic applications. These materials, with Prussian Blue (ferric hexacyanoferrate) being the most prominent example, serve as robust and efficient catalysts. acs.org

Electrodes modified with a film of a metal hexacyanoferrate exhibit unique electrocatalytic properties. These films can be deposited on a conductive substrate (like gold, platinum, or carbon) through electrochemical methods or simple casting. acs.orgtandfonline.com

Design: The structure of MHCFs consists of a cubic framework that can readily accommodate and exchange cations, facilitating the redox transitions of the iron centers within the lattice. spast.org By changing the metal cation (e.g., Ni, Co, Cu, In, Zn) coordinated to the nitrogen end of the cyanide ligand, the electrochemical and electrocatalytic properties of the material can be tuned. acs.orgacs.orgkyoto-u.ac.jp For example, bismuth hexacyanoferrate nanoplates have been synthesized and show good electrochemical properties and a stable anodic response in alkaline solutions. acs.org

Performance: The performance of these modified electrodes is evaluated based on their catalytic activity towards a specific reaction. A key application is the detection of hydrogen peroxide (H₂O₂). acs.orgacs.org Prussian Blue and certain other MHCFs are superior electrocatalysts for the reduction of H₂O₂, enabling the fabrication of sensitive and selective sensors. acs.org The catalytic activity of non-iron hexacyanoferrates towards H₂O₂ reduction has sometimes been attributed to the presence of Prussian Blue-type defects within their structure. acs.org Similarly, a potassium hexacyanoferrate(II) modified polypyrrole electrode has been developed for the electrocatalytic detection of Vitamin C. tandfonline.com

Hexacyanoferrate acts as an effective redox mediator in various chemical and biochemical systems. A mediator is a species that shuttles electrons between an electrode and a target molecule that may otherwise react slowly at the electrode surface.

Redox Cycling: In a mediated system, the hexacyanoferrate(II) is electrochemically oxidized at the electrode to hexacyanoferrate(III). This oxidized form then diffuses into the solution where it chemically oxidizes a target substrate, regenerating the hexacyanoferrate(II) form. nih.gov This regenerated species can then be re-oxidized at the electrode, leading to an amplified current. This process, known as an EC' mechanism, forms the basis of many biosensors. A well-studied example is the oxidation of cysteine, where hexacyanoferrate(III) acts as the chemical oxidant. nih.gov

Electrocatalysis in Organic Synthesis (e.g., Oxidation of Organic Compounds)

Potassium hexacyanoferrate(III), often referred to as potassium ferricyanide (B76249), serves as a versatile and selective oxidizing agent in a variety of organic synthetic transformations. Its utility stems from its high stability, solubility in water, and a moderate reduction potential that allows for the oxidation of substrates susceptible to the withdrawal of a single electron. ekb.egrjlbpcs.com The hexacyanoferrate(III) ion typically acts as an outer-sphere reagent, meaning electron transfer occurs from the substrate to the metal ion through a cyano ligand without direct bonding, a process that is often rapid. rjlbpcs.com

The application of potassium hexacyanoferrate(III) as an oxidant is extensive, covering a wide range of organic functional groups. In alkaline media, it has been widely used for the oxidation of compounds such as aldehydes, amines, alcohols, diols, and sugars. rjlbpcs.com For instance, studies have detailed the kinetic and mechanistic aspects of the oxidation of alicyclic amines like morpholine, piperidine, and piperazine, which are converted to their corresponding lactams. najah.edu Similarly, the oxidation of the heterocyclic compound 2-methylindole (B41428) by alkaline potassium hexacyanoferrate(III) has been investigated, yielding 2-methylindolin-3-one (B12952779) as the final product. ekb.egekb.eg The reaction kinetics for the oxidation of 2-methylindole were found to be first order with respect to the concentrations of 2-methylindole, the hydroxide (B78521) ion, and hexacyanoferrate(III). ekb.egekb.eg

In acidic or neutral conditions, potassium hexacyanoferrate(III) has been employed for the oxidation of other classes of organic compounds, including sulfur-containing compounds, toluenes, and various hydrocarbons. rjlbpcs.com The versatility of this reagent allows it to be used for the oxidation of a diverse array of molecules, from simple aliphatic amines to more complex structures like amino acids and phenols. rjlbpcs.com The process is often catalyzed by other redox couples, enhancing its efficiency in certain reactions. rjlbpcs.com

The broad applicability of potassium hexacyanoferrate(III) in the oxidation of organic compounds is summarized in the table below.

Class of Organic Compound Reaction Conditions Example of Substrate Example of Product
AldehydesAlkaline--
AminesAlkaline, NeutralMorpholine, PiperidineLactams
Alcohols and DiolsAlkaline--
SugarsAlkaline--
Heterocyclic CompoundsAlkaline2-Methylindole2-Methylindolin-3-one
Sulfur CompoundsAcidic, Alkaline--
Aromatic HydrocarbonsAcidicToluene-

Fundamental Studies of Redox Potentials and Thermodynamics

The electrochemical behavior of the potassium hexacyanoferrate system is fundamentally defined by the ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) redox couple. This couple is known for its stability and well-behaved, reversible one-electron transfer process, making it a standard for electrochemical studies. ekb.eg The formal redox potential of this couple is generally reported to be in the range of 360 to 430 mV, although the precise value is influenced by factors such as the buffering agent, solvent composition, and ionic strength of the solution. researchgate.net

Thermodynamic studies have been conducted to elucidate the properties of the hexacyanoferrate(III)-(II) system. These investigations involve techniques like calorimetry and potentiometry to understand aspects such as ion association and the reduction potential. nih.govacs.org The interaction between the hexacyanoferrate anions and cations like potassium (K⁺) in solution can affect the thermodynamic parameters of the redox reaction. acs.org

Cyclic voltammetry is a key technique for investigating the electrochemical behavior of this system. Studies using screen-printed carbon electrodes have provided specific data on the anodic and cathodic peak potentials for both potassium ferricyanide and potassium ferrocyanide. nih.gov For example, in one study, the anodic peak potential for a 0.1 mM solution of K₃[Fe(CN)₆] was observed at 208.9 mV, while for K₄[Fe(CN)₆] it was 444.2 mV. nih.gov As the concentration increases, these potentials can shift. At a concentration of 10 mM, the anodic and cathodic peak potentials for an equimolar mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] were observed at 372.8 mV and -64.5 mV, respectively. nih.gov This data is crucial for understanding the electron transfer kinetics of the system. acs.org

The table below presents selected electrochemical data for the potassium hexacyanoferrate system from cyclic voltammetry analysis.

Redox Species Concentration (mM) Anodic Peak Potential (Epa) Cathodic Peak Potential (Epc)
K₃[Fe(CN)₆]0.1208.9 mVNot Observed
K₄[Fe(CN)₆]0.1444.2 mVNot Observed
K₃[Fe(CN)₆]/K₄[Fe(CN)₆]0.1281.5 mVNot Observed
K₃[Fe(CN)₆]10374.3 mV-230.6 mV
K₄[Fe(CN)₆]10449.1 mV69.9 mV
K₃[Fe(CN)₆]/K₄[Fe(CN)₆]10372.8 mV-64.5 mV

Catalytic Applications in Organic Synthesis

Potassium Hexacyanoferrate as a Cyanide Source in Organic Reactions

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a superior alternative to highly toxic cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) in organic synthesis. magtech.com.cnresearchgate.net Its low toxicity, stability, and ease of handling have made it an attractive reagent from a green chemistry perspective. magtech.com.cnresearchgate.net

Aryl nitriles are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. magtech.com.cnorganic-chemistry.org The development of transition-metal catalyzed cyanation reactions using potassium hexacyanoferrate(II) as the cyanide source has been a significant breakthrough.

In 2004, the Beller group first reported the use of potassium hexacyanoferrate(II) for the palladium-catalyzed cyanation of aryl bromides. magtech.com.cnresearchgate.net This methodology allows for the efficient synthesis of a wide range of benzonitriles from both activated and deactivated aryl bromides in good to excellent yields. researchgate.net Subsequent research has expanded the substrate scope to include less reactive aryl chlorides and aryl triflates. researchgate.netorganic-chemistry.org A key advantage of this system is that all six cyanide ligands on the iron center can be utilized in the reaction, making the process highly atom-economical. magtech.com.cnrsc.org

Copper-catalyzed cyanation reactions using potassium hexacyanoferrate(II) have also been developed as a cost-effective alternative to palladium-based systems. researchgate.net These methods provide a valuable tool for the synthesis of (hetero)aromatic nitriles, avoiding the need for precious metal catalysts and highly toxic alkali cyanides. researchgate.net

Table 1: Examples of Transition-Metal Catalyzed Cyanation of Aryl Halides with K₄[Fe(CN)₆]

Catalyst SystemSubstrateProductYield (%)
Pd(OAc)₂ / DPPF4-Bromotoluene4-MethylbenzonitrileGood to Excellent
Pd(OAc)₂ / Ligand4-Chlorotoluene4-MethylbenzonitrileGood
CuI / LigandBromobenzeneBenzonitrileGood to Excellent
Pd(DPEPhos)Cl₂Electron-deficient heteroaryl halidesHeteroaryl nitrilesExcellent

The mechanism of cyanide transfer from the stable hexacyanoferrate(II) complex to the aryl halide is a critical aspect of these reactions. In palladium-catalyzed systems, the generally accepted mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step where the cyanide group is transferred from the iron complex to the palladium center. The final step is a reductive elimination that yields the aryl nitrile product and regenerates the Pd(0) catalyst.

The use of potassium hexacyanoferrate(II) aligns with several key principles of green chemistry. Compared to traditional cyanating agents like KCN, NaCN, Zn(CN)₂, and trimethylsilyl cyanide (TMSCN), it offers significant advantages:

Reduced Toxicity : Potassium hexacyanoferrate(II) is nontoxic and can be handled without the extensive safety precautions required for simple alkali metal cyanides. magtech.com.cnresearchgate.net This enhances laboratory and industrial safety.

Stability : It is a stable solid that is not sensitive to moisture, unlike reagents such as TMSCN. magtech.com.cnresearchgate.net

Waste Reduction : The use of K₄[Fe(CN)₆] avoids the generation of stoichiometric amounts of heavy metal salt waste associated with reagents like Zn(CN)₂ and CuCN. magtech.com.cnresearchgate.net

Safety in situ : Studies have shown that under typical reaction conditions, no free cyanide is detected in the reaction mixture, which further improves the safety profile of this method from setup through to product isolation. acs.org

These attributes make potassium hexacyanoferrate(II) an environmentally benign and sustainable choice for cyanation reactions in modern organic synthesis. researchgate.netrsc.orgacs.org

Oxidative Catalysis by Potassium Hexacyanoferrate(III)

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), also known as potassium ferricyanide (B76249), is a widely used one-electron oxidizing agent in organic chemistry. nih.gov Its action is typically selective and occurs through an outer-sphere electron transfer mechanism, where an electron moves from the substrate to the iron center through a cyano ligand without direct bonding. rjlbpcs.com

In alkaline media, potassium hexacyanoferrate(III) is an effective oxidant for a variety of organic functional groups. rjlbpcs.com It is commonly employed for the oxidation of substrates that are susceptible to the removal of a single electron from an electron-rich site. rjlbpcs.com

Amines : Alicyclic amines such as morpholine and piperidine are oxidized by potassium hexacyanoferrate(III) to their corresponding lactams. najah.edu The oxidation of tertiary amines can lead to dealkylation, producing a secondary amine and an aldehyde. najah.edu

Aldehydes : Aldehydes are readily oxidized, often to the corresponding carboxylic acids, in the presence of alkaline potassium hexacyanoferrate(III). rjlbpcs.com

Alcohols : The oxidation of alcohols and diols using this reagent has also been extensively studied. rjlbpcs.com

The reaction kinetics often show a first-order dependence on both the oxidant and the substrate. najah.edursc.org The mechanism typically involves the transfer of an electron from the substrate to the ferricyanide ion, forming a radical intermediate that undergoes further reaction. rsc.org

Table 2: Organic Substrates Oxidized by Potassium Hexacyanoferrate(III)

Substrate ClassExample SubstrateTypical Product
AminesPiperidineLactam
AldehydesBenzaldehydeBenzoic acid
AlcoholsBenzyl alcoholBenzaldehyde
Sulphur CompoundsPhenylmercaptoacetateDisulfide
PhenolsResveratrolStilbene dimers

A critical application of potassium hexacyanoferrate(III) is its role as a stoichiometric co-oxidant in catalytic cycles, most notably in the Sharpless Asymmetric Dihydroxylation. harvard.edu In this process, a catalytic amount of an osmium(VIII) species is used to convert an olefin to a chiral diol. During the reaction, the osmium(VIII) is reduced to a lower oxidation state (osmium(VI)).

Radical Intermediacy in Hexacyanoferrate-Mediated Oxidations

The role of potassium hexacyanoferrate(III) as a one-electron outer-sphere oxidant facilitates reaction pathways that involve the formation of radical intermediates. rjlbpcs.com This characteristic makes it a selective oxidizing agent for substrates that are susceptible to the withdrawal of a single electron from an electron-rich site. rjlbpcs.com The generation of a radical species is a key feature in the mechanism of many hexacyanoferrate(III)-mediated oxidations of diverse organic compounds.

A common mechanistic pathway, particularly in alkaline conditions, involves an initial proton abstraction from the organic substrate, leading to the formation of a carbanion. This carbanion then undergoes a single electron transfer to the hexacyanoferrate(III) ion, yielding a radical intermediate and the reduced hexacyanoferrate(II) ion. najah.edursc.org The general scheme for this process can be represented as follows:

Proton Abstraction (in alkaline medium): Substrate-H + OH⁻ ⇌ Substrate⁻ (carbanion) + H₂O

Electron Transfer: Substrate⁻ + [Fe(CN)₆]³⁻ ⇌ Substrate• (radical intermediate) + [Fe(CN)₆]⁴⁻

Research Findings on Radical-Mediated Oxidations

Detailed kinetic studies across various classes of organic compounds have substantiated the prevalence of radical mechanisms in oxidations by potassium hexacyanoferrate(III).

Oxidation of Heterocyclic Compounds: In the alkaline oxidation of 2-methylindole (B41428), the proposed mechanism proceeds through the reversible formation of a radical intermediate. ekb.eg The rate of this reaction is significantly retarded by the presence of added hexacyanoferrate(II) ions, which provides compelling evidence for this pathway. ekb.eg

Oxidation of Amines: The oxidation of certain alicyclic amines, such as piperazine, in a basic medium also involves a radical intermediate. The mechanism suggests a proton abstraction from the α-carbon atom to form a carbanion, which then transfers an electron to the hexacyanoferrate(III) ion in a reversible step to generate the radical. najah.edu

Oxidation of Sulfur-Containing Compounds: Mechanistic studies on the oxidation of phenylmercaptoacetates in the presence of aqueous sodium hydroxide (B78521) show a process that involves an initial reversible proton abstraction, followed by a reversible one-electron transfer step. rsc.org The retardation of the rate by potassium hexacyanoferrate(II) is a key kinetic feature of this reaction. rsc.org

Oxidative Coupling Reactions: Potassium hexacyanoferrate(III) is also employed in biomimetic synthesis to induce oxidative coupling reactions that proceed via radical intermediates. For instance, the dimerization of hydroxystilbenes like resveratrol and isorhapontigenin is presumed to occur through a radical-based reaction mechanism, leading to the formation of complex structures such as indane dimers. nih.gov

The following table summarizes the effect of the reduced hexacyanoferrate(II) ion on the rate of oxidation for different substrates, illustrating a common diagnostic tool for identifying radical intermediacy.

SubstrateObservationImplicationReference
2-MethylindoleAdded [Fe(CN)₆]⁴⁻ retards the reaction rate.Indicates a reversible step involving the formation of a radical intermediate. ekb.eg
PhenylmercaptoacetatesThe reaction rate is retarded by potassium hexacyanoferrate(II).Supports a mechanism with a reversible electron transfer step. rsc.org

Furthermore, various organic functionalities have been shown to be oxidized by potassium hexacyanoferrate(III) through pathways involving radical intermediates.

Compound ClassSpecific ExampleMediumEvidence/Note
Alicyclic AminesPiperazineAlkalineMechanism involves electron abstraction from a carbanion to form a radical intermediate. najah.edu
HydroxystilbenesResveratrol, IsorhapontigeninAqueous Acetone with NaOAcOxidative coupling reaction presumed to be based on a radical mechanism. nih.gov
Amino AcidsTyrosineAlkalineA radical intermediate was detected by ESR spectroscopy. researchgate.net

In some cases, the transient radical intermediates have been directly detected using techniques such as Electron Spin Resonance (ESR) spectroscopy, providing unequivocal proof of their existence in the reaction pathway. For example, in the alkaline hexacyanoferrate(III) oxidation of tyrosine, the formation of a radical intermediate was confirmed by its characteristic ESR spectrum. researchgate.net

Advanced Materials Science and Engineering Applications

Hexacyanoferrate-Based Materials for Energy Storage and Conversion

Potassium hexacyanoferrate and its analogues, commonly known as Prussian Blue Analogues (PBAs), are distinguished by their three-dimensional open-framework structure. This framework facilitates the rapid and reversible intercalation of various ions, making them highly promising materials for electrochemical energy storage. Their unique structure, combined with the redox activity of the iron centers, allows for efficient charge storage and delivery, positioning them as key candidates for next-generation batteries and supercapacitors.

Hexacyanoferrate-based compounds are extensively investigated as cathode materials for aqueous ion batteries, particularly potassium-ion batteries (KIBs), due to their cost-effectiveness, structural stability, and favorable electrochemical properties. researchgate.net The synthesis method significantly influences the material's crystallinity, particle size, and the presence of defects such as vacancies and coordinated water, which in turn dictate electrochemical performance. researchgate.netmdpi.com

A common synthesis route is a facile co-precipitation method. For instance, potassium nickel hexacyanoferrate (KNHCF) can be synthesized using potassium ferrocyanide (K4[Fe(CN)6]) or potassium ferricyanide (B76249) (K3[Fe(CN)6]). acs.org Structural analysis reveals that using K4[Fe(CN)6] as a precursor can lead to a denser crystal structure, smaller particle size, and fewer structural defects. acs.org These optimized structural attributes facilitate more efficient ion transport and improved intercalation kinetics. acs.org Another approach involves an improved electrostatic spray-assisted precipitation technique, which can produce nanoparticles with high crystallinity and a large specific surface area. researchgate.net

The electrochemical performance of these materials is notable for their high specific capacity and long cycle life. For example, a KNHCF cathode synthesized with K4[Fe(CN)6] for aqueous aluminum-ion batteries delivered a specific capacity of approximately 120 mAh/g and retained over 100 mAh/g after 450 cycles. acs.org Similarly, potassium manganese hexacyanoferrate/graphene nanocomposites have demonstrated initial discharge capacities of 131.4 mAh/g at a rate of 0.1C and maintained 89.3% of their capacity after 500 cycles at a high rate of 5C. rsc.org The presence of crystal water can affect performance; studies on potassium manganese hexacyanoferrate showed that varying the water content through drying procedures impacts the discharge capacity, with air-dried samples showing slightly higher capacity (134.5 mAh g⁻¹) than vacuum-dried ones (130.5 mAh g⁻¹) at a C/5 rate. mdpi.com

Electrochemical Performance of Various Potassium Hexacyanoferrate-Based Cathodes in Aqueous Ion Batteries
MaterialSynthesis MethodSpecific Capacity (mAh g⁻¹)RateCycling Stability (% Retention / Cycles)Reference
Potassium Nickel Hexacyanoferrate (KNHCF)Co-precipitation~120Not specified>83% / 450 acs.org
Potassium Manganese Hexacyanoferrate/Graphene (KPB/G)Ball-milling131.40.1C89.3% / 500 rsc.org
K₂Fe[Fe(CN)₆] NanoparticlesElectrostatic spray assisted precipitation890.5CStable after 503 cycles researchgate.net
Potassium Manganese Hexacyanoferrate (air-dried)Co-precipitation134.5C/5 (30 mA g⁻¹)Not specified mdpi.com
Potassium Nickel Hexacyanoferrate (KNHCF)Aqueous solution synthesis57.0Not specified87.34% / 1000 researchgate.net

The redox-active nature and open-framework structure of potassium hexacyanoferrates also make them suitable for supercapacitor applications. bohrium.com Supercapacitors store energy through either electrical double-layer capacitance or pseudocapacitance, and hexacyanoferrate-based materials primarily contribute through rapid faradaic (redox) reactions, characteristic of pseudocapacitors.

One effective strategy involves coating potassium nickel(II) hexacyanoferrate(III) nanoparticles (PNHCF-NPs) onto a conductive substrate like carbon cloth. rsc.org This composite electrode material (PNHCF-NPs@CC) demonstrates high specific capacitance and excellent stability. In a three-electrode setup, these electrodes have achieved a high capacitance of 198.6 F g⁻¹ in a Na₂SO₄ electrolyte and 168.8 F g⁻¹ in a K₂SO₄ electrolyte at a current density of 0.4 A g⁻¹. rsc.orgresearchgate.net The material also exhibits outstanding cyclic stability, with approximately 94% capacitance retention after 1000 charge-discharge cycles. rsc.orgresearchgate.net

Performance of Potassium Hexacyanoferrate in Supercapacitors
Electrode MaterialElectrolyteSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Cyclic Stability (% Retention / Cycles)Reference
PNHCF-NPs@CCNa₂SO₄198.60.4~94% / 1000 rsc.orgresearchgate.net
PNHCF-NPs@CCK₂SO₄168.80.4~94% / 1000 rsc.orgresearchgate.net
Asymmetric SC with K₃Fe(CN)₆ / K₄Fe(CN)₆Not specifiedReported high energy densityExcellent cycle stability patsnap.com

Photoactive and Photoreactive Hexacyanoferrate Systems

The interaction of potassium hexacyanoferrate with light induces significant electronic transitions, leading to photoionization and photoreactivity. These properties are harnessed in various photochemical applications and are fundamental to understanding electron transfer processes in molecular systems.

Photoionization is a process where a molecule absorbs a photon, leading to the ejection of an electron. The photoionization of potassium hexacyanoferrate(II) (ferrocyanide) has been studied in both solid state and in solution. rsc.org Using a Millikan condenser method, the threshold photoionization energies for solid potassium hexacyanoferrate(II) and its solution in glycerol have been measured. rsc.org Aqueous solutions of potassium hexacyanoferrate(II) are known to decay slowly in the presence of light, taking on a greenish hue due to the formation of small amounts of Prussian blue. oiv.int

Recent studies using femtosecond transient absorption spectroscopy have provided deeper insight into the photoionization reaction of potassium ferrocyanide in aqueous solutions. rsc.org This research observed photoionization even under low-energy excitation and investigated the electronic structure of the intermediate "charge transfer to solvent" (CTTS) state. rsc.org The CTTS state is a critical step in the photoionization process where the electron is transferred from the solute molecule to the surrounding solvent molecules before becoming fully solvated.

Upon photoactivation, the hexacyanoferrate complex can engage in charge separation and electron transfer. Theoretical calculations using time-dependent density functional theory have been employed to model the absorption spectra and elucidate the electronic structure of potassium ferrocyanide in its photoactivated state. rsc.org These studies suggest that in the CTTS state, a portion of the electron density from the hexacyanoferrate ion is transferred to an empty orbital of a solvent water molecule. rsc.org This charge separation is the primary step that initiates subsequent photochemical reactions.

Potassium ferricyanide (K₃[Fe(CN)₆]) is also widely used as an electron transfer agent in various chemical and biological systems, including as a mild oxidizing agent in organic chemistry and in amperometric biosensors. laboratoriumdiscounter.nlwikipedia.org In biosensors, such as those used in blood glucose meters, it acts as an electron acceptor, replacing an enzyme's natural electron transfer agent like oxygen. wikipedia.org This function relies on the efficient electron transfer capabilities of the [Fe(CN)₆]³⁻/⁴⁻ redox couple. The principles of charge separation and electron transfer observed in photoactivated hexacyanoferrate systems are analogous to the initial processes in natural photosynthesis, where light energy is converted into chemical energy through a series of electron transfer steps. nih.gov

Engineering of Hexacyanoferrate-Containing Nanomaterials

The synthesis of potassium hexacyanoferrate-containing materials at the nanoscale allows for the tuning of their physical and chemical properties, leading to enhanced performance in various applications. Engineering these nanomaterials involves controlling their size, morphology, and composition.

Various methods have been developed for the synthesis of metal hexacyanoferrate nanoparticles. researchgate.net These often include co-precipitation methods where aqueous solutions of precursors are mixed. For example, potassium iron(III) hexacyanoferrate(II) can be synthesized by impregnating activated carbon with K₄[Fe(CN)₆] and FeCl₃. tandfonline.com A modern approach is the use of "green synthesis" routes, which are environmentally friendly. One such method uses Sapindus mukorossi (a natural surfactant) and water as a solvent to produce potassium zinc hexacyanoferrate nanocubes. rsc.orgsemanticscholar.org This process avoids the use of toxic chemicals and complex procedures. Another green method has been used to synthesize iron hexacyanoferrate nanoparticles with sizes ranging from 10-60 nm and varied morphologies, including hexagonal, rod, and spherical shapes. researchgate.net

The properties of the resulting nanomaterials are highly dependent on the synthesis protocol. For instance, an improved electrostatic spray-assisted precipitation method was used to create K₂Fe[Fe(CN)₆] nanoparticles with a small particle size of approximately 20 nm and a high specific surface area of 104.31 m² g⁻¹. researchgate.net Control over synthesis is crucial, as exemplified by coordination engineering techniques used to prepare sodium-rich iron-based hexacyanoferrates. By adjusting the coordination environment using agents like sodium citrate, it is possible to synthesize materials with optimized structures for applications like sodium-ion batteries. nih.gov The characterization of these nanomaterials is typically performed using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). rsc.orgsemanticscholar.org

Synthesis and Properties of Engineered Hexacyanoferrate Nanomaterials
MaterialSynthesis MethodResulting Morphology/SizeKey Feature/ApplicationReference
Potassium Zinc HexacyanoferrateGreen Synthesis (natural surfactant)NanocubesPhotocatalytic degradation of organic dyes rsc.orgsemanticscholar.org
Iron HexacyanoferrateGreen Synthesis (natural surfactant)Hexagonal, rod, spherical (10-60 nm)Photocatalytic degradation of PAHs researchgate.net
K₂Fe[Fe(CN)₆]Electrostatic spray assisted precipitationNanoparticles (~20 nm)High specific surface area for K-ion battery cathodes researchgate.net
Potassium Iron(III) Hexacyanoferrate(II)Impregnation on Activated CarbonSupported particlesAdsorbent for Cs uptake tandfonline.com
Sodium-rich Iron HexacyanoferrateCoordination Engineering (citrate-assisted)Controlled structure and morphologyHigh-stability cathode for Na-ion batteries nih.gov

Synthesis of Potassium Hexacyanoferrate Nanocubes and Nanoparticles

The fabrication of potassium hexacyanoferrate nanostructures, such as nanocubes and nanoparticles, involves various chemical synthesis routes designed to control particle size, morphology, and crystallinity. These methods are crucial as the properties of the nanomaterials are highly dependent on these physical characteristics.

One innovative and environmentally friendly approach is the green synthesis of potassium zinc hexacyanoferrate (K₂Zn₃[Fe(CN)₆]₂·9H₂O) nanocubes. This method utilizes a natural surfactant, Sapindus mukorossi, in an aqueous medium. rsc.org The synthesis is straightforward, involving the slow addition of a potassium hexacyanoferrate(II) solution to a zinc chloride solution containing the natural surfactant under constant stirring. rsc.org This process yields monodisperse nanocubes and is considered a "green" method due to the use of a biodegradable and non-toxic biosurfactant. rsc.org

Another significant method involves the in-situ synthesis and immobilization of potassium hexacyanoferrate on a support material, such as activated carbon. tandfonline.com In this technique, activated carbon particles are first impregnated with an aqueous solution of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). tandfonline.com Subsequently, a solution of iron(III) chloride (FeCl₃) is introduced. tandfonline.com The reaction between the two precursors occurs within the porous structure of the activated carbon, leading to the formation of potassium iron(III) hexacyanoferrate(II) nanoparticles supported on the carbon matrix. tandfonline.com The molar ratio of the reactants and their concentration can be varied to optimize the loading and properties of the resulting composite material. tandfonline.com

Furthermore, cathodic deposition has been employed to fabricate freestanding, binder-free electrodes of potassium-rich iron hexacyanoferrate on carbon cloth (KFeHCF/CC). researchgate.netnih.govcityu.edu.hk This electrochemical method allows for the uniform growth of nanosized potassium iron hexacyanoferrate particles directly onto the conductive substrate. researchgate.netnih.govcityu.edu.hk The resulting electrode architecture provides continuous conductive pathways and facilitates rapid ion diffusion. researchgate.netnih.govcityu.edu.hk

For applications in non-aqueous potassium-ion batteries, potassium ferrous ferricyanide (KFe[Fe(CN)₆]) nanoparticles have been synthesized. These nanoparticles possess a 3D open framework structure that is highly conducive to potassium ion storage. rsc.org

Below is a table summarizing various synthesis methods for potassium hexacyanoferrate and its analogues at the nanoscale.

Synthesis MethodPrecursorsSupport/SurfactantResulting NanomaterialKey Features
Green SynthesisPotassium hexacyanoferrate(II), Zinc chlorideSapindus mukorossi (natural surfactant)Potassium zinc hexacyanoferrate nanocubesEnvironmentally friendly, uses a biodegradable surfactant. rsc.org
ImpregnationPotassium hexacyanoferrate(II), Iron(III) chlorideActivated CarbonPotassium iron(III) hexacyanoferrate(II) on ACNanoparticles are supported within a porous matrix. tandfonline.com
Cathodic DepositionNot specified in detailCarbon ClothPotassium-rich iron hexacyanoferrate nanoparticlesCreates a binder-free electrode with uniform nanoparticle growth. researchgate.netnih.govcityu.edu.hk
Not specifiedNot specifiedNot specifiedPotassium ferrous ferricyanide nanoparticles3D open framework structure for ion storage. rsc.org

Surface Modification and Functionalization of Nanostructured Materials

The surface chemistry of potassium hexacyanoferrate nanoparticles and their analogues, like Prussian blue, plays a critical role in their stability, dispersibility, and functionality in various applications. Surface modification strategies aim to tailor these properties for specific needs.

Prussian blue nanoparticles, which are structurally analogous to potassium hexacyanoferrate, can be protected and stabilized by organic polymers. Polymers such as poly(vinylpyrrolidone) (PVP) and poly(diallyldimethylammonium chloride) (PDDA) have been used to encapsulate the nanoparticles. acs.org This polymer coating not only prevents agglomeration but can also influence the optical and magnetic properties of the nanoparticles due to interactions between the polymer and the nanoparticle surface. acs.org

The surface of Prussian blue nanoparticles can also be modified with small molecules. For instance, the use of citrate as a capping agent during synthesis can yield water-dispersible nanoparticles. rsc.org The citrate ions attach to the surface and provide functional groups that prevent aggregation. rsc.org

Another approach to modify the surface and control the dispersibility of Prussian blue nanoparticles is through the use of alkylamines . researchgate.net The nanoparticles possess negative surface charges, which can be surrounded by protonated alkylamines. researchgate.net The length of the alkyl chain can be varied to control the dispersibility of the nanoparticles in different solvents. researchgate.net

Post-synthetic modification (PSM) is a powerful strategy for tailoring the chemical and physical properties of Prussian blue and its analogues. rsc.org The surfaces of these nanoparticles are reactive due to the presence of metal ions and hexacyanoferrate groups, which allows for further chemical reactions to create more complex structures, such as core-shell nanosystems. rsc.org

The table below outlines different approaches to the surface modification of Prussian blue and its analogues.

Modification AgentNanoparticle TypePurpose of ModificationEffect on Properties
Poly(vinylpyrrolidone) (PVP)Prussian blueStabilization, prevention of agglomerationInfluences optical and magnetic properties. acs.org
Poly(diallyldimethylammonium chloride) (PDDA)Prussian blueStabilization, prevention of agglomerationInfluences optical and magnetic properties. acs.org
CitratePrussian blueCapping agent, improve water dispersibilityPrevents aggregation and provides surface functional groups. rsc.org
AlkylaminesPrussian blueControl dispersibility in various solventsThe alkyl chain length determines the degree of dispersibility. researchgate.net

Environmental Remediation and Analytical Advancements

Adsorption and Ion-Exchange for Pollutant Removal

The application of potassium hexacyanoferrate-based materials as sorbents for the removal of hazardous pollutants from water has been an area of extensive research. These materials exhibit high efficiency and selectivity for various contaminants, particularly heavy metals and radionuclides.

Potassium hexacyanoferrate and its metal-substituted analogues, often referred to as Prussian blue analogues (PBAs), are effective in sequestering a range of heavy metal ions and radionuclides from contaminated water. These materials possess a porous crystal structure with channels and cavities that can accommodate and bind various ions.

Research has shown that the cadmium content in solutions can be significantly reduced using treatments involving potassium hexacyanoferrate. For instance, in certain applications, a 72-82% removal of cadmium can be achieved, with the potential to reach up to 95% removal at higher concentrations of the reagent nih.gov. Similarly, various metal hexacyanoferrates have demonstrated high affinity for other heavy metals such as Cs+, Tl+, Cu2+, and Zn2+ unibo.it. The removal efficiency is often dependent on factors such as the pH of the solution, contact time, initial concentration of the pollutant, and the specific composition of the hexacyanoferrate sorbent researchgate.netmdpi.com. For example, a composite of potassium copper hexacyanoferrate showed a cesium removal efficiency of 99.9% over a wide pH range of 2 to 10 researchgate.net.

The table below summarizes the removal efficiency of various pollutants using potassium hexacyanoferrate-based materials.

PollutantSorbentRemoval Efficiency (%)Reference
Cadmium (Cd)Tetrapotassium hexacyanoferrate(II)72-95% nih.gov
Cesium (Cs)Potassium copper hexacyanoferrate>99.73% researchgate.net
Strontium (Sr)Potassium copper hexacyanoferrate-expanded graphite (B72142)High selectivity tandfonline.com

The primary mechanism for the removal of metal ions by potassium hexacyanoferrate is ion exchange. The potassium ions within the crystal lattice of the hexacyanoferrate are exchanged for other cations from the solution. This process is particularly effective for ions with a hydrated ionic radius that is compatible with the size of the channels in the hexacyanoferrate structure nih.govresearchgate.net.

The sorption of cesium (Cs+) is a well-studied example of this mechanism. In neutral solutions, the sorption of cesium onto potassium copper hexacyanoferrate proceeds through a K+/Cs+ ion exchange, where the initial crystal structure is maintained researchgate.net. The similar hydrated ionic radii of potassium and cesium facilitate this exchange. The adsorption of cesium can also involve other mechanisms, such as surface vacancy adsorption and chemical adsorption at lattice defect sites tuni.fi.

For strontium (Sr2+), the sorption mechanism can also involve ion exchange. Studies on potassium copper hexacyanoferrate immobilized on expanded graphite have shown that ion exchange between Sr2+ and lattice Fe2+ is the dominant adsorption process tandfonline.com. The adsorption process for both Cs+ and Sr2+ is influenced by the composition and structure of the solid sorbent as well as the composition of the aqueous solution researchgate.net.

A significant challenge in using powdered or nano-sized hexacyanoferrate sorbents is their recovery from water after the treatment process. To overcome this, researchers have focused on immobilizing these materials in or on various support matrices. This approach enhances the practical applicability of hexacyanoferrate sorbents in continuous flow systems.

A variety of organic and inorganic matrices have been employed for immobilization, including polymers, biopolymers, and mineral supports nih.govresearchgate.net. Techniques for immobilization include in situ synthesis, where the hexacyanoferrate is formed directly within the matrix, and entrapment or encapsulation of pre-synthesized hexacyanoferrate particles nih.govresearchgate.net.

Examples of immobilized sorbents include:

Chitin (B13524) Beads: Metal-potassium hexacyanoferrates (with metals such as Cu, Ni, Zn, Co, or Fe) have been successfully immobilized in chitin beads. These composite materials have shown significant sorption capacities for cesium scispace.com.

Magnetic Polymer Beads: Potassium copper hexacyanoferrate has been embedded in doubly crosslinked magnetic polymer beads, which allows for easy separation of the sorbent from the solution using a magnetic field researchgate.net.

Expanded Graphite: In-situ synthesis and immobilization of potassium copper hexacyanoferrate onto expanded graphite have produced a low-cost adsorbent for the effective removal of strontium from water tandfonline.com.

These immobilized sorbents not only facilitate easy separation but can also exhibit enhanced stability and performance compared to their free-standing counterparts.

Advanced Analytical Techniques Utilizing Hexacyanoferrate

The electrochemical and spectroscopic properties of potassium hexacyanoferrate have led to its use in the development of advanced analytical techniques for the detection and quantification of various analytes.

Hexacyanoferrate, particularly in the form of Prussian blue and its analogues, is a key component in many electrochemical sensors. These materials act as excellent electron mediators, facilitating the transfer of electrons between the electrode and the target analyte. This property is exploited in the design of sensitive and selective sensors for a variety of environmental pollutants, including heavy metals.

The general principle involves modifying an electrode surface with a hexacyanoferrate-based material. When the target analyte interacts with the modified electrode, it causes a change in the electrochemical signal (e.g., current or potential), which can be measured and correlated to the analyte's concentration. Graphene-based electrochemical sensors, for instance, have been developed for the detection of heavy metals, where the unique properties of graphene are combined with the electrochemical activity of other modifiers mdpi.com.

The table below presents examples of electrochemical sensors for heavy metal detection.

AnalyteSensor PlatformDetection LimitReference
Lead (Pb)Paper-based electrochemical sensor1 ppb ntu.edu.sgacs.org
Cadmium (Cd)Paper-based electrochemical sensor1 ppb ntu.edu.sgacs.org
Mercury (Hg)Paper-based electrochemical sensor6.0 ppb acs.org
Arsenic (As)Paper-based electrochemical sensor2.2 ppb acs.org

Potassium hexacyanoferrate is also utilized in spectrophotometric and voltammetric analytical methods. In spectrophotometry, the intense color of Prussian blue, formed from the reaction of hexacyanoferrate(II) with iron(III) ions, can be used for the quantitative determination of various substances. For example, a method for the determination of dopamine (B1211576) hydrochloride is based on its ability to reduce Fe(III) to Fe(II), which then reacts with potassium ferricyanide (B76249) to form soluble Prussian blue, with its absorbance measured at 735 nm nih.gov. Similarly, ascorbic acid can be determined by measuring the decrease in absorbance of potassium hexacyanoferrate(III) at 420 nm nih.gov.

Voltammetry is another powerful electroanalytical technique where potassium hexacyanoferrate plays a crucial role as a redox probe. Cyclic voltammetry, for instance, is often used to study the electrochemical behavior of various systems, and the well-defined redox peaks of the [Fe(CN)6]3-/[Fe(CN)6]4- couple serve as a standard for calibrating and characterizing electrodes researchgate.net. Stripping voltammetry, a highly sensitive technique for trace metal analysis, often employs modified electrodes, and the principles of voltammetry are central to its application in environmental monitoring envchemgroup.commdpi.com. The development of these methods allows for the rapid, sensitive, and cost-effective analysis of a wide range of environmental pollutants.

Degradation of Organic Pollutants using Hexacyanoferrate-Mediated Processes

Hexacyanoferrate complexes, particularly in the form of nanostructured metal hexacyanoferrates, are emerging as effective photocatalysts in advanced oxidation processes (AOPs) for the degradation of organic pollutants. semanticscholar.org AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize and mineralize a wide range of recalcitrant organic compounds into simpler, less toxic substances like CO₂ and H₂O. mdpi.commdpi.com

Research has demonstrated the potential of potassium zinc hexacyanoferrate (K₂Zn₃[Fe(CN)₆]₂·9H₂O) nanocubes in the photocatalytic degradation of synthetic organic dyes. semanticscholar.org These dyes are common pollutants in industrial wastewater and are often resistant to conventional treatment methods. In one study, KZnHCF nanoparticles were synthesized using a green chemistry approach and applied to the degradation of Eriochrome Black T (EBT) and Malachite Green (MG). semanticscholar.org

The degradation efficiency of these dyes was found to be dependent on several key process parameters:

pH: The pH of the solution can influence the surface charge of the photocatalyst and the chemical form of the dye molecule, affecting the adsorption and subsequent degradation rate.

Catalyst Dose: The amount of KZnHCF nanocubes affects the number of available active sites for photocatalysis.

Temperature: Temperature can influence the reaction rates of the degradation process.

Under optimized conditions, the potassium zinc hexacyanoferrate nanocubes demonstrated significant photocatalytic activity, achieving high degradation percentages for the target organic dyes. semanticscholar.org

Table 1: Research Findings on Photocatalytic Degradation of Organic Dyes using Potassium Zinc Hexacyanoferrate (KZnHCF) Nanocubes

Target PollutantCatalystDegradation AchievedReference
Malachite Green (MG)KZnHCF Nanocubes94.15% semanticscholar.org
Eriochrome Black T (EBT)KZnHCF Nanocubes76.13% semanticscholar.org

The mechanism of photocatalytic degradation involves the absorption of light by the hexacyanoferrate-based semiconductor, leading to the generation of electron-hole pairs. mdpi.com These charge carriers then react with water and dissolved oxygen to produce the powerful reactive oxygen species that attack and break down the complex organic pollutant molecules. mdpi.comnih.gov This application of hexacyanoferrate complexes in environmental remediation represents a promising strategy for tackling water pollution from persistent organic compounds.

Theoretical and Computational Chemistry of Potassium Hexacyanoferrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within the hexacyanoferrate complexes, [Fe(CN)₆]⁴⁻ (ferrocyanide) and [Fe(CN)₆]³⁻ (ferricyanide). These calculations are built upon foundational theories such as Ligand Field Theory and Molecular Orbital Theory.

Ligand Field Theory (LFT) is an application of Molecular Orbital (MO) theory that describes the bonding and electronic structure of coordination complexes. wikipedia.org It combines the principles of crystal field theory and MO theory to provide a more complete picture of metal-ligand interactions. wikipedia.org In the case of the octahedral hexacyanoferrate complexes, the central iron ion is coordinated to six cyanide ligands.

The valence atomic orbitals of the transition metal ion, which include five nd, one (n+1)s, and three (n+1)p orbitals, have the appropriate energy to form bonding interactions with the orbitals of the ligands. wikipedia.org In an octahedral geometry, the six ligand orbitals form symmetry-adapted linear combinations (SALCs) that interact with the metal's s, p, and d orbitals. Specifically, the ligand SALCs span the a₁g, t₁u, and e₉ irreducible representations. wikipedia.org The metal s orbital corresponds to a₁g, the three p-orbitals to t₁u, and the d₂² and dₓ²-y² orbitals to e₉. wikipedia.orglibretexts.org The remaining three d orbitals (dxy, dxz, dyz) have t₂g symmetry and are non-bonding in a purely σ-bonding framework. britannica.com

The interaction between the metal e₉ orbitals and the ligand orbitals leads to the formation of bonding and antibonding e₉ molecular orbitals. The metal's t₂g orbitals are less affected. The energy difference between the non-bonding t₂g orbitals and the antibonding e₉* orbitals is known as the ligand field splitting parameter (Δo). britannica.com

The cyanide ion (CN⁻) is a strong-field ligand. britannica.com This is because it can act as a π-acceptor, engaging in π-back bonding with the metal's t₂g orbitals. libretexts.org The CN⁻ ligand has empty π* orbitals that can accept electron density from the filled t₂g orbitals of the iron center. This interaction strengthens the metal-ligand bond and, crucially, increases the magnitude of the ligand field splitting (Δo). libretexts.org

The large Δo caused by the strong-field cyanide ligands dictates the electron configuration of the complex. For hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻), the iron is in a +2 oxidation state with a d⁶ electron configuration. For hexacyanoferrate(III) ([Fe(CN)₆]³⁻), the iron is in a +3 oxidation state with a d⁵ configuration. britannica.com In both cases, the large energy gap between the t₂g and e₉* orbitals means it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals rather than occupy the higher-energy e₉* orbitals. This results in a low-spin configuration for both complexes. britannica.comyoutube.com

[Fe(CN)₆]⁴⁻ (d⁶): All six d-electrons occupy the t₂g orbitals, resulting in a (t₂g)⁶(e₉*)⁰ configuration. With no unpaired electrons, this complex is diamagnetic. youtube.com

[Fe(CN)₆]³⁻ (d⁵): Five d-electrons occupy the t₂g orbitals, with one unpaired electron, leading to a (t₂g)⁵(e₉*)⁰ configuration. This complex is paramagnetic. britannica.com

This contrasts with a complex like [FeF₆]³⁻, where fluoride (B91410) is a weak-field ligand, resulting in a small Δo and a high-spin configuration with five unpaired electrons. britannica.com

Table 1: Electronic Configurations of Hexacyanoferrate Complexes

Complex Ion Fe Oxidation State d-electron Count Ligand Field Δo Spin State Electron Configuration Unpaired Electrons Magnetic Property
[Fe(CN)₆]⁴⁻ +2 6 Strong Large Low-spin (t₂g)⁶(e₉*)⁰ 0 Diamagnetic

The stability of the Fe(II) and Fe(III) oxidation states in hexacyanoferrate complexes and the potential for the interconversion between them (redox properties) are central to their chemistry. Computational studies allow for the calculation of redox potentials and provide insight into the factors governing the stability of these states. The hexacyanoferrate(III)/(II) redox couple is a commonly used system in electrochemical studies due to its reversible nature. researchgate.net

The stability of the complex is significantly influenced by the ligand field stabilization energy (LFSE). LFSE is the energy difference between the d-electron configuration in the ligand field and the hypothetical configuration in a spherical field. For an octahedral complex, LFSE can be calculated as: LFSE = (−0.4x + 0.6y)Δo, where x is the number of electrons in t₂g orbitals and y is the number of electrons in e₉* orbitals. oup.com

LFSE for [Fe(CN)₆]⁴⁻ (low-spin d⁶): (-0.4 * 6 + 0.6 * 0)Δo = -2.4Δo

LFSE for [Fe(CN)₆]³⁻ (low-spin d⁵): (-0.4 * 5 + 0.6 * 0)Δo = -2.0Δo

The higher LFSE for the Fe(II) complex contributes to its stability. The redox potential of the Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ couple is influenced by various factors, including the nature of the solvent, ionic strength, and the cation present. acs.org Computational models can dissect these contributions. For example, density functional theory (DFT) calculations can be used to model the electronic structure and determine the energies of the oxidized and reduced species, both in the gas phase and in solution (using solvation models), allowing for the theoretical prediction of the standard reduction potential.

Studies have shown that while the hexacyanoferrate couple is electrochemically reversible, its chemical stability can vary, particularly with pH. researchgate.net Computational modeling can explore the mechanisms of degradation, such as ligand substitution or protonation, which affect the stability of the different oxidation states.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. kaist.ac.kr By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edunih.gov

For reactions involving potassium hexacyanoferrate, computational modeling can be used to:

Investigate Electron Transfer Reactions: The oxidation of ferrocyanide to ferricyanide (B76249) (or the reverse) is a fundamental electron transfer process. Computational models can calculate the activation energy for this process and analyze how the solvent environment facilitates the transfer.

Model Ligand Substitution Reactions: Although the cyanide ligands in hexacyanoferrate are generally inert, they can be substituted under certain conditions (e.g., photochemical excitation). semanticscholar.org Quantum chemical calculations can model the reaction pathway for ligand loss or exchange, identifying the structure and energy of intermediates and transition states. For example, the photoaquation mechanism, where a cyanide ligand is replaced by a water molecule, can be studied in detail. semanticscholar.org

Analyze Redox Reactions with Substrates: Potassium hexacyanoferrate is used as an oxidizing agent in various chemical reactions. researchgate.netgeeksforgeeks.org For instance, in the oxidation of a substrate, computational models can help determine whether the mechanism is an outer-sphere electron transfer, an inner-sphere mechanism involving coordination of the substrate, or a more complex multi-step process. By calculating the energies of all possible intermediates and transition states, the most likely reaction pathway can be determined. smu.edunih.gov

The Unified Reaction Valley Approach (URVA) is one advanced computational method that analyzes the reaction path in detail, partitioning it into distinct phases such as reactant preparation, chemical transformation at the transition state, and product adjustment, providing a deeper mechanistic understanding. nih.gov

Electron Transfer Pathways in Redox Reactions

The hexacyanoferrate(II)/hexacyanoferrate(III) couple, ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻), is a classic model system in electrochemistry, widely employed as a redox probe to characterize the efficacy of new electrode materials. jcsp.org.pkmdpi.com Computational and theoretical studies, complemented by experimental techniques like cyclic voltammetry, have elucidated the pathways of electron transfer in its redox reactions.

The redox transformation between ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide ([Fe(CN)₆]³⁻) is a reversible, single-electron transfer process that is typically diffusion-controlled. jcsp.org.pk The reaction is predominantly characterized as an outer-sphere electron transfer (OSET) mechanism. jcsp.org.pk In this pathway, the electron transfers directly between the electrode surface and the reactant/product without any chemical bond formation or breakage, and the primary coordination sphere of the iron center remains intact. mdpi.com

Key Research Findings:

Electrochemical Mechanism: Cyclic voltammetry studies show that the reduction of ferricyanide to ferrocyanide and the corresponding oxidation process follow an outer-sphere electrode reaction mechanism. The process is characterized as a reversible and diffusion-controlled one-electron transfer. jcsp.org.pk

Influence of Electrode Material: The kinetics of the electron transfer, often expressed as the apparent heterogeneous rate constant (k⁰), are sensitive to the electrode material. For instance, oxygenated species at edge plane sites on graphite (B72142) electrodes can decrease the electron transfer kinetics of the ferrocyanide/ferricyanide couple. researchgate.net

Computational Modeling: Density-functional theory (DFT) has been used to model the electronic structure and explore electron-conduction mechanisms in metal hexacyanoferrates. These studies indicate that these materials are semiconductors or insulators. researchgate.net The calculations of charge-carrier effective masses suggest that a small-polaron hopping mechanism may be significant for electron transport in the solid state. researchgate.net

Role of Cations: The kinetics of the electron transfer are also influenced by the supporting electrolyte cations (like K⁺). Ion pair formation between the hexacyanoferrate anions and the alkali metal cations can affect the rate and mechanism of the charge transfer. scielo.org At low concentrations of the supporting electrolyte, double-layer effects can dominate the electrode kinetics, while at higher concentrations, the apparent rate constant tends to increase. scielo.org

Below is a data table summarizing the heterogeneous rate constants observed for the hexacyanoferrate couple at various electrode materials, illustrating the impact of the electrode surface on the electron transfer pathway.

Electrode MaterialApparent Heterogeneous Rate Constant (k⁰) (cm s⁻¹)Peak-to-Peak Separation (ΔEp) (mV)Assigned Mechanism
Screen-Printed Carbon Electrode (SPCE)< 2 x 10⁻²400-
Carbon-Based Materials (general)slow> 60.5Inner/Outer Sphere

Data compiled from multiple studies to show representative values. Actual values can vary based on specific experimental conditions. mdpi.com

Cyanation Reaction Pathway Analysis

Potassium hexacyanoferrate(II) has emerged as a significantly safer and non-toxic alternative to highly toxic cyanide sources (e.g., KCN, NaCN) for the cyanation of organic molecules, particularly aryl halides. rsc.orgmagtech.com.cn Computational and mechanistic studies have been instrumental in mapping out the reaction pathways for these transformations, which are often catalyzed by transition metals like palladium or copper. rsc.orgresearchgate.net

A key finding is that all six cyanide ligands bound to the iron center in potassium hexacyanoferrate(II) can be utilized in the cyanation reaction, making it an efficient cyanide source. magtech.com.cn

Mechanistic Insights from Research:

Palladium-Catalyzed Cyanation: For the widely used palladium-catalyzed cyanation of aryl halides, experimental analyses provide evidence for a mechanism involving key steps of a cross-coupling cycle. rsc.orgrsc.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.

Transmetalation: This is a crucial step where the cyanide ligand is transferred from the hexacyanoferrate complex to the palladium center. This step has been observed experimentally through techniques like X-ray photoelectron spectroscopy (XPS) and powder X-ray diffraction (PXRD). rsc.orgrsc.orgresearchgate.net

Reductive Elimination: The final step involves the reductive elimination from the Ar-Pd(II)-CN intermediate to yield the aryl nitrile (Ar-CN) product and regenerate the Pd(0) catalyst.

Cobalt-Catalyzed C-H Cyanation: Density functional theory (DFT) has been employed to analyze the mechanism of cobalt-catalyzed C–H cyanation reactions. These computational studies propose a plausible reaction pathway and have highlighted the significant role of non-covalent interactions. beilstein-journals.org

The analysis indicates that the turnover-limiting step is the insertion of the cyanating agent. beilstein-journals.org

A notable finding from these computational models is the importance of London dispersion forces. These attractive non-bonding interactions, particularly between large ligands on the cobalt center and the substrate, contribute significantly to stabilizing intermediates and transition states, thereby enabling this challenging C-H functionalization. beilstein-journals.org

The table below outlines the proposed mechanistic steps for a typical palladium-catalyzed cyanation of an aryl halide using potassium hexacyanoferrate.

Mechanistic StepReactantsIntermediate/ProductCatalyst State
Oxidative AdditionAr-X, Pd(0)Ar-Pd(II)-XPd(II)
TransmetalationAr-Pd(II)-X, [Fe(CN)₆]⁴⁻Ar-Pd(II)-CNPd(II)
Reductive EliminationAr-Pd(II)-CNAr-CN, Pd(0)Pd(0)

Future Research Directions and Emerging Applications

Integration with Advanced Spectroscopic Techniques

The study of hexacyanoferrate complexes is being significantly advanced by its integration with a range of sophisticated spectroscopic methods. These techniques provide deep insights into the molecular and electronic structures of these compounds, as well as their interactions with their immediate environment. Researchers are employing a combination of experimental and computational spectroscopy to analyze these complexes across a wide energy spectrum, from infrared (IR) to X-ray wavelengths. osti.govosti.gov

Key spectroscopic techniques and their applications in hexacyanoferrate research include:

UV-Vis Spectroscopy : This technique is employed to study the electronic absorption spectra, providing insights into the valence electronic structure of the hexacyanoferrate complexes. osti.gov

X-ray Absorption and Emission Spectroscopy : These powerful tools are used to investigate the Fe 1s core hole spectra, yielding detailed information about the local geometric and electronic structure of the iron center. osti.govosti.gov

By combining these experimental techniques with Density Functional Theory (DFT) based simulations, researchers can model the effects of the local solvation environment on the spectroscopic signatures of hexacyanoferrate complexes. osti.govosti.gov This integrated approach is crucial for understanding photochemical energy conversion reactions that occur in condensed phases. osti.gov

Table 1: Advanced Spectroscopic Techniques in Hexacyanoferrate Research
Spectroscopic TechniqueInformation GainedReference
Infrared (IR) / RamanVibrational modes of cyanide ligands, metal-ligand bond strength. osti.govrsc.org
UV-Vis SpectroscopyValence electronic structure and transitions. osti.gov
X-ray Absorption/EmissionCore-level electronic structure and local geometry of the iron center. osti.gov

Exploration of Novel Composite Materials and Hybrid Systems

A significant area of future research lies in the development of novel composite materials and hybrid systems incorporating potassium hexacyanoferrates. These materials often exhibit enhanced properties and functionalities compared to their individual components, opening up new applications in areas like environmental remediation, energy storage, and catalysis.

Examples of such emerging materials include:

Polymer-Based Composites : Researchers have successfully synthesized nanocomposite adsorbents by loading potassium nickel hexacyanoferrate onto polypropylene (B1209903) fabric. nih.gov This material combines the high selectivity of hexacyanoferrate nanoparticles for cesium ions with the desirable mechanical properties of the polymer matrix, such as flexibility and stability. nih.gov Similarly, a nanohybrid hydrogel of potassium iron hexacyanoferrate and polyacrylamide has been created via gamma radiation, showing a high adsorption capacity for Cs+ from radioactive wastewater. worldscientific.com

Carbon-Based Hybrid Systems : Prussian blue analogues, a class of compounds that includes potassium hexacyanoferrates, are being integrated with carbon materials to create advanced electrodes for energy storage. For instance, cobalt hexacyanoferrate has been encapsulated within hollow carbon spheres to form a yolk-shell structure for aqueous zinc-ion batteries, demonstrating significantly improved performance. nih.gov

Metal-Organic Frameworks (MOFs) : Prussian blue and its analogues are themselves considered a classic example of metal-organic frameworks. researchgate.netresearchgate.net Future research is exploring the synthesis of novel MOFs and their composites for applications in gas storage, separation, and catalysis.

Table 2: Examples of Novel Hexacyanoferrate Composite Materials
Composite MaterialComponentsEmerging ApplicationReference
KNiHCF-Polypropylene FabricPotassium Nickel Hexacyanoferrate, PolypropyleneSelective removal of Cesium (Cs+) ions from water. nih.gov
PB/PAM-gelPotassium Iron Hexacyanoferrate, PolyacrylamideAdsorption of Cesium (Cs+) from radioactive wastewater. worldscientific.com
CoHCF-Hollow CarbonCobalt Hexacyanoferrate, Hollow Carbon SpheresCathode material for aqueous zinc-ion batteries. nih.gov

Mechanistic Insights into Complex Biological and Environmental Interactions

Potassium hexacyanoferrates are increasingly being studied for their roles in complex biological and environmental systems. Future research will focus on elucidating the precise mechanisms of these interactions to develop new technologies in biosensing, bioremediation, and green chemistry.

In the biological realm, potassium hexacyanoferrate(III) is utilized in various biochemical applications. sigmaaldrich.com It serves as an electron acceptor in enzymatic reactions and is a key component in the development of electrochemical biosensors, such as those for monitoring insulin. sigmaaldrich.com Advanced techniques like electrochemical impedance spectroscopy are used to study these interactions, for example, in monitoring the formation of bacterial biofilms. mdpi.com Understanding these mechanisms at a molecular level is crucial for designing more sensitive and selective diagnostic tools.

From an environmental perspective, hexacyanoferrate-based materials are being investigated for their ability to remove pollutants and catalyze degradation reactions.

Ion Exchange : Composites containing potassium metal hexacyanoferrates are effective for the selective sorption of cesium ions (Cs+), a significant component of radioactive waste. tandfonline.comresearchgate.net

Photocatalysis : Potassium zinc hexacyanoferrate nanocubes have demonstrated potential in the photocatalytic degradation of organic dyes like Malachite Green and Eriochrome Black T under optimized conditions. semanticscholar.org Further research will aim to understand the photocatalytic mechanism and enhance the efficiency of these materials for water purification.

Sustainable Chemical Processes and Circular Economy Contributions

The principles of green chemistry and the circular economy are driving research towards more sustainable industrial processes. Potassium hexacyanoferrates are emerging as key players in this transition, particularly as environmentally benign reagents.

Potassium hexacyanoferrate(II) is gaining traction as a non-toxic and stable alternative to highly hazardous cyanide sources like KCN and NaCN in organic synthesis. researchgate.netmagtech.com.cnrsc.org It has been successfully used in palladium- and copper-catalyzed cyanation reactions to produce aryl nitriles, which are important intermediates in the pharmaceutical and agrochemical industries. magtech.com.cn This shift towards a safer cyanide source represents a significant step forward in sustainable chemical manufacturing. researchgate.net

Artificial Intelligence and Machine Learning in Hexacyanoferrate Research

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly becoming indispensable tools in materials science, accelerating the discovery and optimization of new materials and processes. mdpi.com In the field of hexacyanoferrate research, AI and ML are being applied to predict material properties and guide their synthesis.

A notable application is in the development of materials for energy storage. ML models have been used to guide the construction of cobalt hexacyanoferrate composites for advanced aqueous zinc-ion batteries. nih.gov By identifying key screening parameters, such as specific surface area and carbon mass fraction, ML can quicken the development of high-performance cathode materials. nih.gov This approach significantly reduces the time and experimental effort required compared to traditional trial-and-error methods. mdpi.com

Future directions in this area include:

Predictive Modeling : Using ML to predict the electrochemical properties, stability, and ion diffusion kinetics of various hexacyanoferrate-based materials for batteries and other applications. researchgate.net

High-Throughput Screening : Employing AI to rapidly screen vast libraries of potential composite materials to identify promising candidates with desired functionalities.

Real-time Data Interpretation : Integrating ML algorithms with experimental techniques to provide real-time analysis and interpretation of complex data, for example, from spectroscopic measurements. anl.gov

The integration of AI and ML promises to revolutionize the design and discovery of novel hexacyanoferrate-based materials, paving the way for next-generation technologies in energy, environment, and beyond. newsbytesapp.comnso-journal.org

Q & A

Q. How should standardized solutions of potassium hexacyanoferrate(II) be prepared for analytical applications?

To prepare a 12.5 g/L solution, dissolve 0.25 g of potassium hexacyanoferrate(II) trihydrate in 20 mL of distilled water. This solution must be freshly prepared to avoid degradation, as aging can lead to cyanide ligand dissociation or oxidation . For standardized 0.1N solutions, ensure precise gravimetric measurement and validate using titration against certified reference materials, accounting for potential hydration effects .

Q. What experimental protocols are recommended for confirmatory tests of iron cations using potassium hexacyanoferrate?

Divide the test solution into three portions. Add potassium hexacyanoferrate(II) to detect Fe³⁺ (forming Prussian blue precipitate) and hexacyanoferrate(III) to identify Fe²⁺ (yielding Turnbull’s blue). Use potassium thiocyanate as a control (red complex with Fe³⁺). Adjust pH to neutral to avoid ligand protonation interfering with precipitate formation .

Q. What are the IUPAC nomenclature rules for potassium hexacyanoferrate complexes?

The naming follows coordination complex conventions: the ligand (cyanide) is listed alphabetically as "hexacyanoferrate," followed by the oxidation state of iron in Roman numerals. For example, K₃[Fe(CN)₆] is potassium hexacyanoferrate(III), with the iron center in +3 oxidation state. Counterions (e.g., K⁺) are named first .

Advanced Research Questions

Q. How do potassium ions stabilize hexacyanoferrate(II) in aqueous solutions?

The hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻) is highly unstable in pure water due to its negative charge. Potassium ions (K⁺) act as counterions, neutralizing the charge and forming ion pairs. EXAFS studies confirm that K⁺ maintains the octahedral structure of [Fe(CN)₆]⁴⁻, mimicking the solid-state configuration. However, K⁺ mobility in solution prevents long-term hydrogen bonding with water, necessitating controlled ionic strength in experiments .

Q. What methodologies are employed to study solid-state reactions of potassium hexacyanoferrate?

Solid acid-base reactions with potassium hexacyanoferrate(II/III) are analyzed via X-ray diffraction (XRD) and infrared spectroscopy (IR). For example, room-temperature reactions with acids (e.g., HCl) produce HCN, detectable via gas chromatography. Kinetic studies require inert atmospheres to prevent oxidation of Fe²⁺ to Fe³⁺ .

Q. How is potassium hexacyanoferrate(II) applied as a non-toxic cyanide source in organic synthesis?

In cyanation reactions, potassium hexacyanoferrate(II) replaces toxic KCN or CuCN. For example, in one-pot syntheses of 2-aryl-3,3-dihaloacrylonitriles, it acts as a cyanide donor under mild conditions. Key parameters include stoichiometric excess (1.5–2 equiv) and phase-transfer catalysts (e.g., TBAB) to enhance solubility in organic solvents .

Q. What optimization strategies improve the linear range in spectrophotometric methods using potassium hexacyanoferrate(III)?

For phenol detection via 4-aminoantipyrine (4-AAP), a Plackett-Burman design optimizes reagent concentrations, flow rates, and reactor lengths. Hypochlorite interference is minimized by adjusting pH to 8–9, while sulfate ions are masked with barium chloride. Injection volumes of 50–100 µL and flow rates of 1.2 mL/min enhance sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.